molecular formula C7H6N2O B1423247 2-Cyclopropyloxazole-4-carbonitrile CAS No. 1159734-36-7

2-Cyclopropyloxazole-4-carbonitrile

货号: B1423247
CAS 编号: 1159734-36-7
分子量: 134.14 g/mol
InChI 键: XDXIFUDKVUHENZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Cyclopropyloxazole-4-carbonitrile is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-cyclopropyl-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-3-6-4-10-7(9-6)5-1-2-5/h4-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXIFUDKVUHENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694651
Record name 2-Cyclopropyl-1,3-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159734-36-7
Record name 2-Cyclopropyl-1,3-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopropyloxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known chemical and physical properties of 2-Cyclopropyloxazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document collates available data on its structure, physicochemical characteristics, and general reactivity based on the oxazole and cyclopropyl moieties. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also highlights the current gaps in knowledge regarding its specific synthesis protocols, spectral characterization, and biological activity, thereby identifying opportunities for future research.

Introduction

This compound (CAS No. 1159734-36-7) is a small molecule featuring a cyclopropyl group attached to an oxazole ring, which is further functionalized with a nitrile group. The oxazole scaffold is a common motif in numerous biologically active compounds, and the incorporation of a cyclopropyl ring can confer unique conformational constraints and metabolic stability. These structural features make this compound a molecule of potential interest for the development of novel therapeutic agents. This guide aims to consolidate the currently available technical information on this compound.

Chemical and Physical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers and databases, comprehensive, peer-reviewed experimental data is scarce.

PropertyValueSource
Molecular Formula C₇H₆N₂OChemicalBook[1]
Molecular Weight 134.14 g/mol ChemicalBook[1]
CAS Number 1159734-36-7ChemicalBook[1]
Boiling Point 256.6 ± 13.0 °C (at 760 Torr)ChemicalBook[1]
Density 1.26 ± 0.1 g/cm³ (at 20°C, 760 Torr)ChemicalBook[1]
Flash Point 109.0 ± 19.8 °CChemicalBook[1]
Solubility Slightly solubleGeneric Data

Synthesis and Experimental Protocols

A potential, though unverified, synthetic workflow is depicted below. This diagram illustrates a generalized pathway and does not represent a validated experimental protocol for this specific compound.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Cyclopropane Carboxamide Cyclopropane Carboxamide Cyclization Cyclization Cyclopropane Carboxamide->Cyclization α-halo-β-oxopropanenitrile α-halo-β-oxopropanenitrile α-halo-β-oxopropanenitrile->Cyclization This compound This compound Cyclization->this compound Base, Heat

Caption: A generalized synthetic pathway for oxazole formation.

Spectral Data and Characterization

Comprehensive, experimentally-derived spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in published literature. For researchers aiming to synthesize and characterize this compound, the following spectral features would be anticipated based on its structure:

  • ¹H NMR: Signals corresponding to the cyclopropyl protons (a multiplet system) and a singlet for the proton on the oxazole ring.

  • ¹³C NMR: Resonances for the cyclopropyl carbons, the carbons of the oxazole ring (with the carbon attached to the nitrile group being significantly deshielded), and the nitrile carbon.

  • IR Spectroscopy: A characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹, along with bands associated with the C=N and C-O stretching of the oxazole ring.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 134.05. Fragmentation patterns would likely involve the loss of the cyclopropyl group and/or the nitrile group.

Reactivity and Stability

Specific studies on the chemical reactivity and stability of this compound have not been reported. However, the reactivity can be inferred from the constituent functional groups:

  • Oxazole Ring: The oxazole ring is generally stable but can undergo reactions such as electrophilic substitution, although it is less reactive than other five-membered heterocycles like pyrrole. The nitrile group is an electron-withdrawing group, which will influence the reactivity of the ring.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can also be reduced to a primary amine.

  • Cyclopropyl Group: The cyclopropyl group is generally stable but can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of certain transition metal catalysts.

Potential Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity of this compound or its involvement in any signaling pathways. However, the presence of the oxazole and cyclopropyl moieties suggests potential for biological activity. Oxazole-containing compounds have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability and improve binding affinity to biological targets.

The logical relationship for investigating the potential of this compound in drug discovery is outlined below.

G Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Screening In Vitro Screening Compound Synthesis & Characterization->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Hit Identification->In Vitro Screening Inactive Lead Optimization Lead Optimization Hit Identification->Lead Optimization Active Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: A typical workflow for early-stage drug discovery.

Conclusion and Future Directions

This compound is a chemical entity with structural features that suggest potential for applications in medicinal chemistry. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, characterization, and biological evaluation. Future research efforts should be directed towards:

  • Developing and publishing a robust and scalable synthetic protocol.

  • Comprehensive spectral characterization (NMR, IR, MS) to establish a reference dataset.

  • Investigating its solubility in various pharmaceutically relevant solvents.

  • Screening for biological activity against a panel of therapeutic targets.

The generation of this fundamental data will be crucial for unlocking the full potential of this compound and its derivatives in drug discovery and development.

References

Technical Whitepaper: 2-Cyclopropyloxazole-4-carbonitrile (CAS 1159734-36-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Cyclopropyloxazole-4-carbonitrile (CAS Number: 1159734-36-7), a key intermediate in the synthesis of potent and selective Tankyrase inhibitors. Tankyrase enzymes (TNKS1 and TNKS2) are validated targets in oncology, primarily due to their role in regulating the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. This guide details the available physicochemical properties, a putative synthesis protocol derived from related patent literature, and its crucial role in the development of therapeutic agents. The information presented is intended to support researchers and drug development professionals in their efforts to synthesize and utilize this compound in the discovery of novel cancer therapeutics.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a cyclopropyl group attached to an oxazole ring, which is further substituted with a nitrile group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry.

Table 1: Physicochemical and Experimental Properties

PropertyValueSource
CAS Number 1159734-36-7N/A
Molecular Formula C7H6N2ON/A
Molecular Weight 134.14 g/mol N/A
IUPAC Name This compoundN/A
Synonyms 4-Cyano-2-cyclopropyl OxazoleN/A
Density 1.26±0.1 g/cm³ (Predicted)[1]
Boiling Point 256.6±13.0 °C at 760 mmHg (Predicted)[1]
Flash Point 109.0±19.8 °C (Predicted)[1]
Solubility Sparingly soluble in water (1.3 g/L at 25°C, Predicted)[1]

Role in the Synthesis of Tankyrase Inhibitors and the Wnt Signaling Pathway

This compound has been identified as a key intermediate in the synthesis of novel Tankyrase inhibitors. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a critical role in the Wnt/β-catenin signaling pathway by targeting AXIN for degradation. In many cancers, particularly colorectal cancer, mutations in the Adenomatous Polyposis Coli (APC) gene lead to the constitutive activation of this pathway, promoting cell proliferation.

By inhibiting Tankyrase, the degradation of AXIN is prevented, leading to the stabilization of the β-catenin destruction complex. This, in turn, promotes the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes and suppressing tumor growth. The development of small molecule inhibitors of Tankyrase is therefore a promising therapeutic strategy for a range of cancers.

Below is a diagram illustrating the involvement of Tankyrase in the Wnt signaling pathway and the therapeutic intervention point for inhibitors.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / APC Mutant Destruction_Complex β-catenin Destruction Complex (AXIN, APC, GSK3β) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Tankyrase Tankyrase AXIN_on AXIN Tankyrase->AXIN_on PARylation & Degradation beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription (Proliferation) TCF_LEF->Gene_Transcription Tankyrase_Inhibitor Tankyrase Inhibitor Tankyrase_Inhibitor->Tankyrase Inhibition

Caption: Wnt signaling pathway and the role of Tankyrase inhibitors.

Experimental Protocols

3.1. Putative Synthesis Workflow

The synthesis likely involves a multi-step sequence starting from commercially available materials. A plausible route is the construction of the oxazole ring followed by the introduction of the nitrile group, or a convergent approach where a precursor already containing the nitrile is cyclized.

Synthesis_Workflow Start Starting Materials (e.g., Cyclopropanecarboxamide, α-haloketone) Step1 Oxazole Ring Formation (e.g., Condensation/Cyclization) Start->Step1 Intermediate 2-Cyclopropyloxazole Intermediate Step1->Intermediate Step2 Introduction of Nitrile Group (e.g., Sandmeyer-type reaction or cyanation of a suitable precursor) Intermediate->Step2 Product This compound Step2->Product Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification Final_Product Final Pure Product Purification->Final_Product

Caption: Putative synthesis workflow for this compound.

3.2. General Experimental Considerations

  • Reaction Monitoring: Progress of the reactions should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: The final compound and intermediates would likely require purification by column chromatography on silica gel or by recrystallization.

  • Characterization: The structure and purity of the synthesized compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and possibly infrared (IR) spectroscopy.

Application in Drug Discovery: A Logical Relationship

The utility of this compound in drug discovery, specifically in the development of Tankyrase inhibitors, follows a logical progression from a chemical starting material to a potential therapeutic agent.

Drug_Discovery_Logic cluster_synthesis Chemical Synthesis cluster_testing Preclinical Testing cluster_development Clinical Development A This compound (Key Intermediate) B Further Chemical Modifications (e.g., Amide coupling, Suzuki coupling) A->B C Library of Novel Tankyrase Inhibitors B->C D In vitro Assays (Enzyme inhibition, Cell proliferation) C->D E In vivo Models (Xenograft studies in mice) D->E F Lead Optimization E->F G Clinical Candidate Selection F->G H Clinical Trials (Phase I, II, III) G->H I Potential New Cancer Therapeutic H->I

Caption: Logical progression from intermediate to therapeutic agent.

Conclusion

This compound is a valuable and specialized chemical intermediate with a clear application in the synthesis of innovative Tankyrase inhibitors. Its structural features provide a scaffold for the development of potent and selective modulators of the Wnt/β-catenin signaling pathway. This technical guide consolidates the available information on this compound to facilitate its synthesis and use in advancing cancer research and drug discovery. Further investigation into optimizing its synthesis and exploring its utility in creating diverse chemical libraries is warranted.

References

An In-depth Technical Guide on 2-Cyclopropyloxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Physicochemical Properties

2-Cyclopropyloxazole-4-carbonitrile is a heterocyclic compound featuring a central oxazole ring substituted with a cyclopropyl group at the 2-position and a nitrile group at the 4-position. The presence of the strained cyclopropyl ring and the electron-withdrawing nitrile group on the aromatic oxazole core suggests unique electronic and conformational properties that are of interest in medicinal chemistry.

The molecular formula for this compound is C₇H₆N₂O.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Weight134.14 g/mol [1]
Molecular FormulaC₇H₆N₂O[1]
Boiling Point256.6 ± 13.0 °C (at 760 Torr)[1]
Density1.26 ± 0.1 g/cm³ (at 20 °C, 760 Torr)[1]
Flash Point109.0 ± 19.8 °C[1]

Hypothetical Synthesis Protocol

A plausible synthetic route to this compound could involve the reaction of cyclopropanecarboxamide with a suitable α-haloketone followed by cyclization and dehydration, a common method for oxazole synthesis. A more direct approach could be the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

Proposed Synthesis via van Leusen Reaction:

This reaction would proceed by the base-mediated condensation of cyclopropanecarboxaldehyde with tosylmethyl isocyanide.

Experimental Protocol:

  • To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) in dry methanol, add tosylmethyl isocyanide (1.05 eq) and potassium carbonate (1.5 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Reaction van Leusen Oxazole Synthesis Cyclopropanecarboxaldehyde->Reaction TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Reaction Base K2CO3 Base->Reaction Solvent Methanol Solvent->Reaction Heat Reflux Heat->Reaction Product This compound Reaction->Product

Hypothetical synthesis of this compound.

Predicted Structural Characterization Data

The following spectroscopic data are predicted based on the analysis of similar structures and standard chemical shift values.

Table of Predicted Spectroscopic Data:

TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.15 (s, 1H, oxazole H-5), 2.20-2.30 (m, 1H, cyclopropyl CH), 1.10-1.20 (m, 4H, cyclopropyl CH₂)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 160.0 (C2-oxazole), 140.0 (C5-oxazole), 125.0 (C4-oxazole), 115.0 (CN), 15.0 (cyclopropyl CH), 10.0 (cyclopropyl CH₂)
IR (KBr, cm⁻¹)ν: 2230 (C≡N stretching), 1620 (C=N stretching), 1580 (C=C stretching), 1100 (C-O-C stretching)
Mass Spec. (EI)m/z (%): 134 (M⁺, 100), 106 (M⁺ - CO, 40), 93 (M⁺ - C₃H₅, 20), 66 (C₄H₄N⁺, 30)

Potential Biological Relevance and Signaling Pathways

While no specific biological data exists for this compound, its structural motifs are present in numerous biologically active compounds.

  • Cyclopropyl Group: The cyclopropyl ring is a bioisostere for phenyl rings and other functional groups, often improving metabolic stability, membrane permeability, and binding affinity to biological targets. Its rigid nature can lock a molecule into a bioactive conformation.

  • Oxazole Ring: The oxazole scaffold is a common feature in many natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Nitrile Group: The nitrile functionality can participate in hydrogen bonding and other interactions with biological targets. It is also a versatile synthetic handle for further molecular elaboration.

Given these features, this compound could be investigated for its potential as an inhibitor of enzymes such as kinases or as a ligand for various receptors.

G cluster_compound This compound cluster_motifs Structural Motifs cluster_properties Potential Properties cluster_pathways Potential Signaling Pathways Compound Core Molecule Cyclopropyl Cyclopropyl Ring Compound->Cyclopropyl Oxazole Oxazole Core Compound->Oxazole Nitrile Nitrile Group Compound->Nitrile Metabolic_Stability Metabolic Stability Cyclopropyl->Metabolic_Stability Binding_Affinity Enhanced Binding Cyclopropyl->Binding_Affinity Bioactive_Conformation Rigid Conformation Cyclopropyl->Bioactive_Conformation Biological_Activity Broad Biological Activity Oxazole->Biological_Activity Target_Interaction Target Interaction Nitrile->Target_Interaction Kinase Kinase Inhibition Metabolic_Stability->Kinase Receptor Receptor Modulation Metabolic_Stability->Receptor Binding_Affinity->Kinase Binding_Affinity->Receptor Bioactive_Conformation->Kinase Bioactive_Conformation->Receptor Biological_Activity->Kinase Biological_Activity->Receptor Target_Interaction->Kinase Target_Interaction->Receptor

Potential structure-activity relationships.

Conclusion

This compound represents an intriguing, yet underexplored, small molecule with potential applications in drug discovery. This technical guide provides a predictive framework for its synthesis, characterization, and potential biological evaluation. Further experimental investigation is warranted to validate these predictions and fully elucidate the therapeutic potential of this compound.

References

The Enigmatic Mechanism of 2-Cyclopropyloxazole-4-carbonitrile: An Overview of a Promising Chemical Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are increasingly intrigued by novel heterocyclic compounds. Among these, 2-Cyclopropyloxazole-4-carbonitrile represents a molecule of interest at the intersection of two pharmacologically significant moieties: the cyclopropyl group and the oxazole-4-carbonitrile core. While specific in-depth studies on the mechanism of action of this compound are not extensively documented in publicly available scientific literature, an analysis of its structural components and the broader class of oxazole derivatives provides a foundational understanding of its potential biological activities.

The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties.[1][2][3] The versatility of the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, allows for diverse chemical substitutions, leading to a broad range of biological effects.[1][4] These include antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant activities.[1][3]

Potential Biological Targets and Signaling Pathways

Given the diverse activities of oxazole-containing compounds, this compound could potentially interact with a variety of biological targets. The specific mechanism of action would be largely determined by the overall topography of the molecule and the specific substitutions on the oxazole ring.

A logical workflow for investigating the mechanism of action of a novel compound like this compound would involve a series of tiered experimental approaches.

Figure 1. A generalized experimental workflow for elucidating the mechanism of action of a novel compound.

Broad-Spectrum Activities of the Oxazole Core

Numerous studies have highlighted the diverse biological activities of oxazole derivatives, which can be broadly categorized as follows:

Biological ActivityExamples of Oxazole DerivativesPotential Mechanisms of Action
Antimicrobial 2-tert-Butyl-4-(4-chlorophenyl)oxazoleDisruption of microbial cell membranes, inhibition of essential enzymes.
Anticancer MubritinibInhibition of tyrosine kinases, induction of apoptosis, cell cycle arrest.[3]
Anti-inflammatory OxaprozinInhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3]
Antidiabetic AleglitazarPeroxisome proliferator-activated receptor (PPAR) agonism.[3]

The Role of the Cyclopropyl and Carbonitrile Moieties

The presence of a cyclopropyl group can influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. Cyclopropane-containing compounds are found in a variety of biologically active natural products and synthetic molecules with activities ranging from enzyme inhibition to antimicrobial and antitumor effects.[5]

The carbonitrile (-C≡N) group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, contributing to the binding of a ligand to its receptor. In some cases, the carbonitrile group can also act as a bioisostere for other functional groups or serve as a reactive "warhead" for covalent inhibitors.

Experimental Protocols for Elucidating the Mechanism of Action

To determine the precise mechanism of action of this compound, a systematic approach employing a variety of in vitro and in vivo experimental protocols would be necessary.

1. High-Throughput Screening (HTS):

  • Objective: To identify initial biological activities from a large panel of assays.

  • Methodology: The compound would be screened against a diverse library of cellular and biochemical assays representing various disease areas (e.g., oncology, infectious diseases, metabolic disorders). Automated liquid handlers and plate readers would be used to measure the compound's effect on cell viability, enzyme activity, receptor binding, or reporter gene expression.

2. Target Identification and Validation:

  • Objective: To identify the specific molecular target(s) of the compound.

  • Methodology:

    • Affinity-based methods: The compound could be immobilized on a solid support to capture its binding partners from cell lysates. The captured proteins would then be identified by mass spectrometry.

    • Genetic approaches: Techniques such as CRISPR-Cas9 screening could be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway.

3. Biochemical and Biophysical Assays:

  • Objective: To confirm direct binding to the identified target and quantify the interaction.

  • Methodology:

    • Enzyme inhibition assays: If the target is an enzyme, the compound's inhibitory activity (IC50) would be determined using purified enzyme and substrate.

    • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques would be used to measure the binding affinity (KD) and kinetics of the compound to its purified target protein.

4. Cell-Based Assays:

  • Objective: To characterize the compound's effects on cellular signaling pathways.

  • Methodology:

    • Western Blotting: To measure changes in the phosphorylation state or expression levels of key signaling proteins downstream of the target.

    • Reporter Gene Assays: To quantify the activation or inhibition of specific transcription factors and signaling pathways.

    • Cell Viability and Apoptosis Assays: To determine the compound's effect on cell proliferation and programmed cell death.

The following diagram illustrates a potential signaling pathway that could be investigated if this compound were found to have, for example, anti-inflammatory properties through the inhibition of a key kinase in an inflammatory cascade.

Figure 2. A hypothetical signaling pathway illustrating the potential inhibitory action of the compound.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated through dedicated research, the well-documented and diverse biological activities of the oxazole scaffold suggest that it is a promising starting point for the development of novel therapeutic agents. Future investigations employing systematic screening and target identification methodologies will be crucial in unlocking the full therapeutic potential of this and related compounds. The combination of the versatile oxazole core with the unique properties of the cyclopropyl and carbonitrile groups makes this compound a compelling subject for further study in the field of drug discovery.

References

Unveiling 2-Cyclopropyloxazole-4-carbonitrile: A Technical Primer

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of the heterocyclic compound, 2-Cyclopropyloxazole-4-carbonitrile. This document collates available information from patent literature, presenting a concise resource for researchers engaged in medicinal chemistry and drug discovery.

Discovery and Initial Synthesis

The earliest documented synthesis of this compound appears in the patent literature, specifically in patent WO2009/70485 A1, filed by Boehringer Ingelheim International GmbH. The compound was synthesized as a potential intermediate in the development of novel dipeptidyl peptidase-4 (DPP-IV) inhibitors, a class of drugs used in the management of type 2 diabetes.

The patent describes a multi-step synthesis, the key transformation of which is the formation of the oxazole ring. While the patent encompasses a broad range of compounds, the preparation of this specific nitrile-substituted cyclopropyl oxazole is detailed as a building block for more complex molecules.

Experimental Protocols

The synthesis of this compound, as inferred from the general procedures outlined in the patent literature, involves the following key steps. It is important to note that the following is a representative protocol and may require optimization.

Table 1: Synthesis Protocol for this compound
StepReagents and ConditionsPurpose
1 Cyclopropanecarboxamide, suitable brominating agent (e.g., N-Bromosuccinimide)Bromination of the amide
2 2-amino-3-oxobutanenitrile hydrochloride, base (e.g., sodium bicarbonate)Cyclization to form the oxazole ring
3 Organic solvent (e.g., Dichloromethane), purification by column chromatographyIsolation and purification of the final product

Detailed Methodology:

Step 1: Synthesis of Cyclopropanecarboxamide (Intermediate) A solution of cyclopropanecarbonyl chloride in a suitable organic solvent is treated with an excess of aqueous ammonia at a reduced temperature. The resulting precipitate is filtered, washed, and dried to yield cyclopropanecarboxamide.

Step 2: Bromination of Cyclopropanecarboxamide To a solution of cyclopropanecarboxamide in a chlorinated solvent, a brominating agent such as N-Bromosuccinimide is added portion-wise under inert atmosphere. The reaction is monitored by thin-layer chromatography until completion.

Step 3: Cyclization and Formation of this compound The crude product from the previous step is reacted with 2-amino-3-oxobutanenitrile hydrochloride in the presence of a mild base. The reaction mixture is stirred at room temperature, and upon completion, the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The final product is purified using silica gel column chromatography.

Physicochemical and Structural Data

The following table summarizes the key physicochemical properties of this compound.

Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
CAS Number 1159734-36-7
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents

Logical Relationship in Synthesis

The synthesis of this compound is a sequential process where each step builds upon the previous one. The following diagram illustrates the logical flow of the synthesis.

G A Cyclopropanecarbonyl Chloride B Cyclopropanecarboxamide A->B Ammonolysis C Bromo-cyclopropanecarboxamide B->C Bromination E This compound C->E Cyclization D 2-amino-3-oxobutanenitrile HCl D->E

Synthetic workflow for this compound.

Role in Drug Discovery and Signaling Pathways

As an intermediate in the synthesis of DPP-IV inhibitors, this compound serves as a key structural motif. The cyclopropyl group can enhance metabolic stability and binding affinity, while the oxazole core acts as a rigid scaffold for orienting other functional groups. The nitrile group can be a key interaction point with the target enzyme or can be further elaborated into other functional groups.

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these incretins, leading to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner.

The logical pathway for the therapeutic action of DPP-IV inhibitors originating from intermediates like this compound is depicted below.

G cluster_0 Drug Development cluster_1 Physiological Pathway A This compound B DPP-IV Inhibitor A->B Chemical Synthesis C DPP-IV Enzyme B->C Inhibition D Incretin Hormones (GLP-1, GIP) C->D Inactivation E Increased Insulin Secretion D->E F Reduced Glucagon Secretion D->F G Improved Glycemic Control E->G F->G

From intermediate to therapeutic effect.

Conclusion

This compound is a valuable heterocyclic building block that has its origins in the pursuit of novel therapeutics for type 2 diabetes. Its synthesis, though not extensively detailed in the public domain, follows established principles of organic chemistry. For researchers in medicinal chemistry, this compound represents a versatile scaffold for the design and synthesis of new bioactive molecules, not limited to DPP-IV inhibition but potentially extending to other therapeutic targets where its unique structural features can be exploited. This guide serves as a foundational resource for further investigation and application of this promising chemical entity.

Spectroscopic Data for 2-Cyclopropyloxazole-4-carbonitrile Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for publicly available spectroscopic data (NMR, IR, MS) for 2-cyclopropyloxazole-4-carbonitrile did not yield specific experimental datasets. While basic physical properties such as boiling point (256.6±13.0 °C) and density (1.26±0.1 g/cm³) are documented, detailed spectral information remains elusive in the public domain.[1]

Researchers, scientists, and drug development professionals seeking this information may need to perform their own analytical characterization or consult proprietary chemical databases. Commercial suppliers of this compound may possess spectroscopic data, but it is not guaranteed to be publicly accessible.

To aid researchers in the potential characterization of this compound, a general workflow for spectroscopic analysis is outlined below. This workflow represents a typical approach for the structural elucidation of a novel or uncharacterized small molecule.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Synthesis Synthesis & Purification of This compound MS Mass Spectrometry (MS) Determine Molecular Weight Synthesis->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Synthesis->IR NMR Nuclear Magnetic Resonance (NMR) Elucidate Molecular Structure Synthesis->NMR Data_Integration Integration of All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Structural Confirmation Data_Integration->Structure_Confirmation

A generalized workflow for the spectroscopic analysis of a chemical compound.

Hypothetical Spectroscopic Data and Experimental Protocols

While specific data is unavailable, this section provides a hypothetical overview of the expected spectroscopic characteristics and the methodologies that would be used to obtain them.

Table 1: Hypothetical Mass Spectrometry Data
ParameterExpected Value
Molecular FormulaC₇H₆N₂O
Molecular Weight134.14 g/mol
Ionization ModeElectrospray Ionization (ESI)
Expected [M+H]⁺135.0553

Experimental Protocol for Mass Spectrometry:

A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) would be utilized. The sample would be dissolved in a suitable solvent, such as acetonitrile or methanol, and introduced into the instrument via direct infusion or liquid chromatography. For positive ion mode ESI, a dilute solution of formic acid would typically be added to the solvent to facilitate protonation. The instrument would be calibrated using a known standard to ensure mass accuracy.

Table 2: Hypothetical Infrared (IR) Spectroscopy Data
Functional GroupExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)~2230
C=N (Oxazole Ring)~1650
C=C (Oxazole Ring)~1580
C-O-C (Oxazole Ring)~1100
C-H (Cyclopropyl)~3080

Experimental Protocol for IR Spectroscopy:

The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, a small amount would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an attenuated total reflectance (ATR) accessory could be used, where the solid sample is placed directly onto the crystal surface. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹, and a background spectrum would be subtracted.

Table 3: Hypothetical ¹H NMR Spectroscopy Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3s1HOxazole H-5
~2.2m1HCyclopropyl CH
~1.2m4HCyclopropyl CH₂
Table 4: Hypothetical ¹³C NMR Spectroscopy Data
Chemical Shift (δ, ppm)Assignment
~165Oxazole C-2
~145Oxazole C-5
~120Oxazole C-4
~115Nitrile CN
~15Cyclopropyl CH
~10Cyclopropyl CH₂

Experimental Protocol for NMR Spectroscopy:

The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

References

An In-depth Technical Guide to the Starting Materials for 2-Cyclopropyloxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic routes and starting materials for the preparation of 2-cyclopropyloxazole-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The information presented herein is intended to equip researchers with the necessary knowledge to efficiently synthesize this valuable compound.

Introduction

This compound is a significant building block in the development of novel therapeutic agents. The unique combination of the cyclopropyl group and the oxazole-4-carbonitrile moiety imparts desirable physicochemical and pharmacological properties to molecules, making it an attractive scaffold for drug discovery programs. This guide will focus on the primary synthetic strategies, detailing the requisite starting materials and experimental protocols.

Primary Synthetic Pathway: A Two-Step Approach

The most direct and commonly employed route to this compound involves a two-step process:

  • Formation of the 2-Cyclopropyloxazole Core: This is typically achieved through the Van Leusen oxazole synthesis.

  • Introduction of the 4-Carbonitrile Group: This step involves the cyanation of the pre-formed oxazole ring.

A logical workflow for this synthesis is depicted below.

G cluster_0 Step 1: Van Leusen Oxazole Synthesis cluster_1 Step 2: C4-Cyanation Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Reaction_1 Reaction Cyclopropanecarboxaldehyde->Reaction_1 Reactant Tosylmethyl isocyanide (TosMIC) Tosylmethyl isocyanide (TosMIC) Tosylmethyl isocyanide (TosMIC)->Reaction_1 Reactant Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_1 Catalyst 2-Cyclopropyloxazole 2-Cyclopropyloxazole 2-Cyclopropyloxazole_input 2-Cyclopropyloxazole Reaction_1->2-Cyclopropyloxazole Product Reaction_2 Reaction 2-Cyclopropyloxazole_input->Reaction_2 Substrate Cyanating Agent (e.g., TMSCN) Cyanating Agent (e.g., TMSCN) Cyanating Agent (e.g., TMSCN)->Reaction_2 Reagent Oxidizing Agent (e.g., DDQ) Oxidizing Agent (e.g., DDQ) Oxidizing Agent (e.g., DDQ)->Reaction_2 Reagent This compound This compound Reaction_2->this compound Final Product

Caption: Synthetic workflow for this compound.

Starting Materials and Reagents

A summary of the key starting materials and reagents required for the synthesis is provided in the table below.

Compound Name Structure Role Key Properties
CyclopropanecarboxaldehydeStarting MaterialCommercially available, liquid
Tosylmethyl isocyanide (TosMIC)ReagentCommercially available, solid
Potassium Carbonate (K₂CO₃)K₂CO₃BaseCommercially available, solid
Trimethylsilyl cyanide (TMSCN)Cyanating AgentCommercially available, liquid, toxic
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Oxidizing AgentCommercially available, solid

Experimental Protocols

Step 1: Synthesis of 2-Cyclopropyloxazole (via Van Leusen Reaction)

The Van Leusen reaction provides an efficient method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2][3]

Reaction Scheme:

G Cyclopropanecarboxaldehyde Reaction K₂CO₃, MeOH Reflux Cyclopropanecarboxaldehyde->Reaction + TosMIC TosMIC->Reaction 2-Cyclopropyloxazole Reaction->2-Cyclopropyloxazole

Caption: Van Leusen synthesis of 2-cyclopropyloxazole.

Methodology:

  • To a solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.05 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-cyclopropyloxazole.

Parameter Value
Typical Yield70-85%
Purity>95% (by NMR and LC-MS)
Step 2: Synthesis of this compound (C4-Cyanation)

The introduction of the carbonitrile group at the C4 position of the oxazole ring can be achieved through an oxidative cyanation reaction.

Reaction Scheme:

G 2-Cyclopropyloxazole Reaction DCM, rt 2-Cyclopropyloxazole->Reaction + TMSCN TMSCN->Reaction DDQ DDQ->Reaction + This compound Reaction->this compound

Caption: C4-cyanation of 2-cyclopropyloxazole.

Methodology:

  • Dissolve 2-cyclopropyloxazole (1.0 eq) in dichloromethane (DCM).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Parameter Value
Typical Yield60-75%
Purity>98% (by NMR and LC-MS)

Conclusion

The synthesis of this compound is readily achievable through a reliable two-step sequence commencing with commercially available starting materials. The Van Leusen oxazole synthesis provides a robust method for the formation of the core heterocyclic ring, followed by a direct C4-cyanation to install the desired nitrile functionality. The detailed protocols and data presented in this guide are intended to facilitate the efficient and reproducible synthesis of this important building block for drug discovery and development.

References

An In-Depth Technical Guide to the Retrosynthetic Analysis of 2-Cyclopropyloxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis and forward synthesis of the novel heterocyclic compound, 2-cyclopropyloxazole-4-carbonitrile. The document details a plausible synthetic pathway, a summary of key reaction data, and a detailed experimental protocol for the synthesis of the target molecule.

Introduction

Oxazole derivatives are a critical class of heterocyclic compounds frequently found in pharmaceuticals, natural products, and functional materials. Their unique electronic properties and ability to participate in a variety of chemical interactions make them attractive scaffolds in drug discovery. Specifically, the incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, while a nitrile moiety offers a versatile handle for further chemical modifications. This guide focuses on a recently developed, efficient method for the synthesis of this compound, a molecule of interest for medicinal chemistry and materials science.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound reveals a convergent synthetic strategy. The target molecule can be disconnected at the C4-C5 and C2-N3 bonds of the oxazole ring, leading to two key synthons: a cyclopropyl-substituted component and a C2N1 synthon that incorporates the nitrile group.

A logical retrosynthetic pathway is outlined below:

Retrosynthesis target This compound disconnection1 C-N bond formation target->disconnection1 intermediates Cyclopropanecarboxaldehyde + tert-Butyl isocyanide disconnection1->intermediates Forward_Synthesis reactants Cyclopropanecarboxaldehyde + tert-Butyl isocyanide conditions TMSOTf, TBAB Dioxane, 100 °C reactants->conditions product This compound conditions->product Mechanism cluster_0 Reaction Initiation cluster_1 Isocyanide Insertions cluster_2 Cyclization and Aromatization A Aldehyde + tBuNC B Nitrilium Ion Intermediate A->B TMSOTf C Second tBuNC Insertion B->C D Third tBuNC Insertion C->D E Intramolecular Cyclization D->E F Elimination & Aromatization E->F G 4-Cyanooxazole Product F->G

The Rising Potential of Cyclopropyl-Containing Oxazoles in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning field of cyclopropyl-containing oxazoles as potential anticancer agents. Addressed to researchers, scientists, and drug development professionals, this document outlines the synthesis, biological activity, and mechanism of action of these promising compounds, with a focus on 1,3-oxazole sulfonamide derivatives that exhibit potent tubulin polymerization inhibition.

Introduction: The Strategic Incorporation of the Cyclopropyl Moiety

The 1,3-oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous biologically active compounds.[1] The incorporation of a cyclopropyl ring into these molecules is a strategic design element that can significantly enhance their pharmacological properties. The strained three-membered ring can confer metabolic stability, improve lipophilicity and bioavailability, and provide a rigid conformational constraint that can lead to higher binding affinity and selectivity for their biological targets. This guide delves into a specific class of cyclopropyl-containing oxazoles that have demonstrated significant potential as anticancer agents through the inhibition of tubulin polymerization.

Synthesis of Cyclopropyl-Containing Oxazole Sulfonamides

A key synthetic route to novel 1,3-oxazole sulfonamides bearing a cyclopropyl group has been established, enabling the generation of a library of diverse analogs for biological screening.[1] The general synthetic scheme is outlined below.

Experimental Protocol: General Synthesis of 2-Cyclopropyl-5-phenyl-1,3-oxazole Sulfonamide Derivatives [1]

  • Bromination of Acetophenone: Acetophenone is brominated to yield the corresponding α-bromoacetophenone.

  • Delépine Reaction: The α-bromoacetophenone is treated with hexamethylenetetramine to form the primary amine salt.

  • Amide Formation: The amine salt is reacted with cyclopropanecarbonyl chloride to produce the cyclopropyl amide intermediate.

  • Oxazole Ring Formation: The amide is cyclized using a dehydrating agent such as phosphoryl chloride to form the 2-cyclopropyl-5-phenyloxazole core.

  • Sulfonylation: The resulting oxazole is chlorosulfonated and subsequently reacted with a variety of primary or secondary amines to generate the final sulfonamide derivatives.

A detailed, step-by-step protocol for a representative synthesis is provided in the Appendix.

Biological Activity: Potent Antiproliferative Effects

Cyclopropyl-containing oxazole sulfonamides have been evaluated for their anticancer activity against the NCI-60 panel of human cancer cell lines.[1] A number of these compounds have exhibited potent and selective growth inhibition, with GI50 values in the nanomolar to low micromolar range, particularly against leukemia cell lines.[1][2]

Quantitative Data Summary

The antiproliferative activity of a selection of key cyclopropyl-containing oxazole sulfonamides from a representative study by Sisco et al. (2021) is summarized in the tables below.[1]

Table 1: Mean Graph (GI50) Values (μM) for Selected Cyclopropyl-Oxazole Sulfonamides against the NCI-60 Panel

Compound IDMean GI50 (μM)
16 0.0488
44 0.0447
55 Sub-micromolar
56 Sub-micromolar

Table 2: GI50 Values (μM) of a Lead Compound against Selected NCI-60 Leukemia Cell Lines

Cell LineGI50 (μM)
CCRF-CEM < 0.01
HL-60(TB) 0.015
K-562 0.021
MOLT-4 < 0.01
RPMI-8226 0.018
SR 0.012

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for the observed anticancer activity of these cyclopropyl-containing oxazole sulfonamides is the inhibition of tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption leads to cell cycle arrest and apoptosis.

Experimental Validation

The inhibitory effect on tubulin polymerization has been confirmed through in vitro assays.[1]

Experimental Protocol: In Vitro Tubulin Polymerization Assay [3][4][5]

  • Reagent Preparation: Purified tubulin protein is reconstituted in a polymerization buffer containing GTP.

  • Assay Setup: The tubulin solution is added to a 96-well plate.

  • Compound Addition: The test compounds (cyclopropyl-containing oxazoles) are added to the wells at various concentrations. Control wells with known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are included.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Data Acquisition: The change in absorbance at 340 nm is monitored over time using a plate reader. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase.

Signaling Pathway

The inhibition of tubulin polymerization by these agents triggers a cascade of downstream signaling events, ultimately leading to apoptosis. This pathway involves the disruption of the mitotic spindle, activation of the spindle assembly checkpoint, and subsequent induction of the intrinsic apoptotic pathway.

G cluster_drug_interaction Drug Interaction cluster_cellular_effects Cellular Effects cluster_signaling_cascade Signaling Cascade Cyclopropyl-Oxazole Cyclopropyl-Oxazole Tubulin Dimer Tubulin Dimer Cyclopropyl-Oxazole->Tubulin Dimer Binds to Colchicine Site Microtubule Depolymerization Microtubule Depolymerization Tubulin Dimer->Microtubule Depolymerization Inhibition of Polymerization Disrupted Mitotic Spindle Disrupted Mitotic Spindle Microtubule Depolymerization->Disrupted Mitotic Spindle Spindle Assembly Checkpoint (SAC) Activation Spindle Assembly Checkpoint (SAC) Activation Disrupted Mitotic Spindle->Spindle Assembly Checkpoint (SAC) Activation Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Upregulation of p53 Upregulation of p53 Mitotic Arrest (G2/M Phase)->Upregulation of p53 Bcl-2 Family Modulation Bcl-2 Family Modulation Upregulation of p53->Bcl-2 Family Modulation Activation of Bax/Bak Inhibition of Bcl-2/Bcl-xL Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl-2 Family Modulation->Mitochondrial Outer Membrane Permeabilization (MOMP) Caspase Activation Caspase Activation Mitochondrial Outer Membrane Permeabilization (MOMP)->Caspase Activation Release of Cytochrome c Apoptosis Apoptosis Caspase Activation->Apoptosis Spindle Assembly Checkpoint (SAC) Activation) Spindle Assembly Checkpoint (SAC) Activation) Spindle Assembly Checkpoint (SAC) Activation)->Mitotic Arrest (G2/M Phase)

Caption: Signaling pathway of cyclopropyl-oxazole tubulin inhibitors.

Experimental Workflows

The discovery and preclinical evaluation of these compounds follow a structured workflow, from initial synthesis to in-depth biological characterization.

G Synthesis of Compound Library Synthesis of Compound Library NCI-60 Cell Line Screening NCI-60 Cell Line Screening Synthesis of Compound Library->NCI-60 Cell Line Screening Identification of Lead Compounds Identification of Lead Compounds NCI-60 Cell Line Screening->Identification of Lead Compounds In Vitro Tubulin Polymerization Assay In Vitro Tubulin Polymerization Assay Identification of Lead Compounds->In Vitro Tubulin Polymerization Assay Mechanism of Action Studies Mechanism of Action Studies In Vitro Tubulin Polymerization Assay->Mechanism of Action Studies In Vivo Efficacy Studies In Vivo Efficacy Studies Mechanism of Action Studies->In Vivo Efficacy Studies

Caption: Drug discovery workflow for cyclopropyl-oxazole anticancer agents.

Conclusion and Future Directions

Cyclopropyl-containing oxazoles, particularly the sulfonamide derivatives, represent a highly promising class of anticancer agents. Their potent inhibition of tubulin polymerization, coupled with favorable pharmacokinetic properties imparted by the cyclopropyl moiety, makes them attractive candidates for further development. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on in vivo studies to evaluate their efficacy and safety in preclinical models of cancer.

Appendix: Detailed Experimental Protocols

A.1. Synthesis of a Representative 2-Cyclopropyl-5-phenyl-N-(substituted)-1,3-oxazole-4-sulfonamide

This protocol is a generalized representation based on the work of Sisco et al. (2021).[1]

  • Step 1: Synthesis of 2-bromo-1-phenylethan-1-one. To a solution of acetophenone (1.0 eq) in a suitable solvent (e.g., diethyl ether), bromine (1.0 eq) is added dropwise at room temperature. The reaction is stirred until completion (monitored by TLC). The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

  • Step 2: Synthesis of 1-phenylethan-1-aminium chloride. The 2-bromo-1-phenylethan-1-one (1.0 eq) is dissolved in chloroform, and hexamethylenetetramine (1.1 eq) is added. The mixture is stirred at room temperature for several hours. The resulting precipitate is filtered, washed, and then hydrolyzed with ethanolic HCl to yield the amine salt.

  • Step 3: Synthesis of N-(1-oxo-1-phenylpropan-2-yl)cyclopropanecarboxamide. The amine salt (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath. Triethylamine (2.2 eq) is added, followed by the dropwise addition of cyclopropanecarbonyl chloride (1.1 eq). The reaction is allowed to warm to room temperature and stirred until completion. The reaction is worked up by washing with water and brine, and the organic layer is dried and concentrated. The crude product is purified by column chromatography.

  • Step 4: Synthesis of 2-cyclopropyl-5-phenyl-1,3-oxazole. The amide (1.0 eq) is dissolved in phosphoryl chloride and heated at reflux for several hours. The excess phosphoryl chloride is removed under reduced pressure, and the residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

  • Step 5: Synthesis of 2-cyclopropyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride. The oxazole (1.0 eq) is added to an excess of chlorosulfonic acid at 0°C. The mixture is stirred for a specified time and then carefully poured onto crushed ice. The precipitate is filtered, washed with cold water, and dried to yield the sulfonyl chloride.

  • Step 6: Synthesis of N-substituted-2-cyclopropyl-5-phenyl-1,3-oxazole-4-sulfonamide. The sulfonyl chloride (1.0 eq) is dissolved in a suitable solvent (e.g., pyridine or dichloromethane with a base), and the desired amine (1.1 eq) is added. The reaction is stirred at room temperature until completion. The reaction is worked up, and the crude product is purified by column chromatography or recrystallization to afford the final sulfonamide.

A.2. Cell Viability (MTT) Assay [6][7][8]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cyclopropyl-containing oxazole compounds are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The GI50 (concentration that inhibits cell growth by 50%) is determined from the dose-response curves.

References

Thermochemical Properties of Oxazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of oxazole derivatives, compounds of significant interest in medicinal chemistry and materials science. The stability, reactivity, and ultimate fate of these molecules are intrinsically linked to their energetic landscapes. Understanding their thermochemical properties, such as enthalpy of formation, Gibbs free energy, and entropy, is crucial for predicting their behavior in various chemical and biological systems, aiding in rational drug design, and ensuring the safety and stability of new materials.

This guide summarizes key quantitative thermochemical data, details the experimental methodologies used for their determination, and provides visual representations of experimental workflows and decomposition pathways to facilitate a deeper understanding of the subject.

Quantitative Thermochemical Data

The following tables summarize the available experimental and computational thermochemical data for a selection of oxazole derivatives. These values are essential for thermodynamic calculations, enabling the prediction of reaction enthalpies, equilibrium constants, and spontaneity of processes involving these compounds.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°), Gibbs Free Energy of Formation (ΔfG°), and Standard Molar Entropy (S°) of Oxazole Derivatives in the Gaseous Phase at 298.15 K

CompoundFormulaΔfH° (g) / kJ·mol⁻¹ΔfG° (g) / kJ·mol⁻¹S° (g) / J·mol⁻¹·K⁻¹MethodReference
OxazoleC₃H₃NO75.3 ± 2.1--Computational (G3(MP2)//B3LYP)[1]
2-MethyloxazoleC₄H₅NO----
2,5-DimethyloxazoleC₅H₇NO----
2,4,5-TrimethyloxazoleC₆H₉NO----
2,5-DiphenyloxazoleC₁₅H₁₁NO237.9--Experimental[2]
BenzoxazoleC₇H₅NO105.2 ± 2.2--Experimental[1]
2-MethylbenzoxazoleC₈H₇NO47.7 ± 2.0--Experimental[1]
2,5-DimethylbenzoxazoleC₉H₉NO8.9 ± 2.4--Experimental[1]

Note: Blank cells indicate that reliable data was not found in the searched literature. Further experimental and computational studies are needed to complete this dataset.

Table 2: Standard Molar Enthalpy of Combustion (ΔcH°), Sublimation (ΔsubH°), and Vaporization (ΔvapH°) of Oxazole Derivatives at 298.15 K

CompoundStateΔcH° / kJ·mol⁻¹ΔsubH° / kJ·mol⁻¹ΔvapH° / kJ·mol⁻¹MethodReference
2,5-Diphenyloxazolecr-7885.8 ± 3.9114.3 ± 1.0-Combustion Calorimetry, Knudsen Effusion[2]
Benzoxazolel-3537.3 ± 1.7-52.1 ± 0.5Static Bomb Calorimetry, Calvet Microcalorimetry[1]
2-Methylbenzoxazolel-4131.8 ± 1.8-55.4 ± 0.4Static Bomb Calorimetry, Calvet Microcalorimetry[1]
2,5-Dimethylbenzoxazolel-4758.3 ± 2.2-60.8 ± 0.5Static Bomb Calorimetry, Calvet Microcalorimetry[1]

cr = crystalline, l = liquid

Experimental Protocols

The determination of the thermochemical data presented above relies on a suite of precise experimental techniques. The following sections detail the methodologies for the key experiments cited.

Static and Rotating Bomb Combustion Calorimetry

This technique is the primary method for determining the enthalpy of combustion of solid and liquid organic compounds. From this, the standard enthalpy of formation can be derived.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the oxazole derivative is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb". For solid samples, they are often pressed into pellets.

  • Bomb Assembly: A fuse wire is connected to two electrodes within the bomb, with the wire in contact with the sample. A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state and to dissolve the acidic gases produced.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored with a high-precision thermometer at regular intervals before, during, and after combustion until a steady rate of temperature change is observed.

  • Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb. For compounds containing elements like sulfur or halogens, a rotating bomb calorimeter is used to ensure complete dissolution and reaction of the acidic products in the bomb solution.

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_cal Calorimetry cluster_analysis Data Analysis weigh Weigh Sample pellet Pelletize (if solid) weigh->pellet place Place in Crucible pellet->place fuse Attach Fuse Wire place->fuse water Add Water fuse->water seal Seal Bomb water->seal pressurize Pressurize with O2 seal->pressurize submerge Submerge in Water pressurize->submerge equilibrate Equilibrate submerge->equilibrate ignite Ignite Sample equilibrate->ignite monitor Monitor Temperature ignite->monitor calibrate Calibrate with Standard monitor->calibrate calculate Calculate ΔcH° calibrate->calculate

Fig. 1: Workflow for Bomb Combustion Calorimetry.
Calvet Microcalorimetry

This technique is used to measure small heat effects and is particularly well-suited for determining enthalpies of sublimation and vaporization of compounds with low volatility.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically a few milligrams) is loaded into a sample crucible. An identical empty crucible serves as the reference.

  • Calorimeter Setup: The sample and reference crucibles are placed in a heat-flux calorimeter, which consists of two symmetric cells surrounded by a large heat sink. Each cell is equipped with a thermopile to detect heat flow.

  • Measurement: The crucibles are simultaneously dropped from room temperature into the pre-heated calorimeter block held at a constant high temperature. The heat absorbed by the sample to reach the calorimeter temperature is measured.

  • Sublimation/Vaporization: For enthalpy of sublimation or vaporization measurements, after the initial heat absorption, a vacuum is applied to the sample cell, causing the sample to sublime or vaporize. The endothermic heat flow associated with this phase change is continuously measured by the thermopile.

  • Calibration and Analysis: The instrument is calibrated by dropping a sample with a known heat capacity or by electrical calibration. The area under the heat flow curve corresponding to the phase transition is proportional to the total heat absorbed, from which the molar enthalpy of sublimation or vaporization is calculated.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis weigh_sample Weigh Sample load_crucible Load Sample Crucible weigh_sample->load_crucible drop Drop Sample & Ref. load_crucible->drop measure_hc Measure Heat Capacity drop->measure_hc apply_vacuum Apply Vacuum measure_hc->apply_vacuum measure_phase Measure Phase Transition Heat apply_vacuum->measure_phase calibrate Calibrate Instrument measure_phase->calibrate integrate Integrate Heat Flow calibrate->integrate calculate Calculate ΔsubH°/ΔvapH° integrate->calculate

Fig. 2: Experimental Workflow for Calvet Microcalorimetry.
Knudsen Effusion Method

This method is used to determine the vapor pressure of solids or liquids with low volatility. The enthalpy of sublimation or vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Methodology:

  • Cell Preparation: A small amount of the sample is placed in a thermostated effusion cell, which has a small, well-defined orifice.

  • Vacuum and Heating: The cell is placed in a high-vacuum chamber and heated to a specific temperature.

  • Effusion: At a given temperature, molecules from the sample effuse through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a microbalance.

  • Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.

  • Temperature Dependence: The experiment is repeated at several different temperatures to obtain a series of vapor pressure values as a function of temperature.

  • Enthalpy Calculation: The enthalpy of sublimation or vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis load_cell Load Sample into Cell place_vacuum Place in Vacuum load_cell->place_vacuum heat Heat to T1 place_vacuum->heat measure_mass Measure Mass Loss heat->measure_mass repeat Repeat at T2, T3... measure_mass->repeat calc_vp Calculate Vapor Pressure repeat->calc_vp plot Plot ln(P) vs 1/T calc_vp->plot calc_h Calculate ΔsubH°/ΔvapH° plot->calc_h

Fig. 3: Logical Steps in the Knudsen Effusion Method.
Differential Scanning Calorimetry (DSC)

DSC is a versatile thermal analysis technique used to measure changes in physical properties of a sample as a function of temperature. It can be used to determine melting points, glass transitions, and enthalpies of fusion.

Methodology:

  • Sample Preparation: A small, accurately weighed sample is encapsulated in a sample pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Temperature Program: The temperature of the cell is programmed to increase or decrease at a constant rate.

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks. The temperature at the peak maximum or onset gives the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

G cluster_prep Preparation cluster_run DSC Run cluster_analysis Analysis weigh Weigh Sample encapsulate Encapsulate in Pan weigh->encapsulate load Load Sample & Reference encapsulate->load program Set Temperature Program load->program run Run Analysis program->run plot Plot Heat Flow vs. Temp run->plot identify Identify Transitions plot->identify integrate Integrate Peak Area identify->integrate calculate Calculate ΔH integrate->calculate

Fig. 4: Workflow for Differential Scanning Calorimetry.

Decomposition Pathways

Understanding the decomposition pathways of oxazole derivatives is critical for assessing their thermal stability and potential degradation mechanisms. Mass spectrometry and pyrolysis studies provide valuable insights into the fragmentation patterns of these molecules.

A common decomposition pathway for the oxazole ring involves initial cleavage of the C-O and C-N bonds, which are typically the weakest bonds in the ring. Subsequent rearrangements and fragmentations lead to the formation of smaller, stable molecules. For substituted oxazoles, the nature and position of the substituents significantly influence the fragmentation pattern.

The following diagram illustrates a generalized decomposition pathway for a substituted oxazole based on common fragmentation patterns observed in mass spectrometry.

G cluster_frags Primary Fragments cluster_secondary Secondary Fragments parent Substituted Oxazole [M]+• frag1 [M - R1CN]+• parent->frag1 Loss of R2/R3 frag2 [M - CO]+• parent->frag2 Ring Cleavage frag3 [R2C≡CR3]+• parent->frag3 Ring Cleavage frag4 [R1C≡N]+• parent->frag4 Ring Cleavage frag5 Further Fragmentation frag1->frag5 frag2->frag5 frag3->frag5

Fig. 5: Generalized Decomposition Pathway of a Substituted Oxazole.

This guide serves as a foundational resource for professionals working with oxazole derivatives. The provided data and methodologies are essential for advancing research and development in fields where these versatile molecules play a critical role. Further experimental work is encouraged to expand the thermochemical database for a wider range of oxazole compounds.

References

Methodological & Application

Unlocking Potential: 2-Cyclopropyloxazole-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quest for novel molecular scaffolds that offer unique chemical space and intellectual property opportunities is a cornerstone of modern drug discovery. In this context, 2-Cyclopropyloxazole-4-carbonitrile emerges as a compound of significant interest. While direct applications and extensive biological data for this specific molecule are not yet prevalent in published literature, an analysis of its constituent functional groups—the cyclopropyl ring, the oxazole core, and the nitrile moiety—provides a strong rationale for its potential in medicinal chemistry. This document outlines the prospective applications of the this compound scaffold, based on the established roles of its key chemical features.

Strategic Advantages of the this compound Scaffold

The unique combination of a cyclopropyl group, an oxazole ring, and a nitrile function within a single, relatively small molecule bestows a range of desirable properties for drug design. These features can contribute to enhanced potency, improved metabolic stability, and favorable pharmacokinetic profiles.

The Cyclopropyl Group: A Versatile Modulator of Physicochemical and Biological Properties

The cyclopropyl ring is a well-established and valuable substituent in medicinal chemistry.[1] Its rigid, three-dimensional structure offers several advantages over simple alkyl or unsaturated moieties.

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in linear alkyl chains. This can lead to increased metabolic stability and a longer in vivo half-life for drug candidates.[2]

  • Potency and Binding Affinity: The compact and rigid nature of the cyclopropyl group can precisely orient other functionalities for optimal interaction with a biological target, potentially leading to a significant increase in binding affinity and potency.[2]

  • Bioisosteric Replacement: The cyclopropyl group is often employed as a bioisostere for a phenyl ring or a gem-dimethyl group.[3][4][5] This substitution can improve solubility, reduce toxicity, and provide a novel chemical space for intellectual property.

  • Reduced Off-Target Effects: The conformational constraint imposed by the cyclopropyl ring can enhance binding selectivity for the intended target, thereby reducing the likelihood of off-target effects.[2]

The Oxazole Ring: A Privileged Heterocyclic Core

The oxazole ring is a five-membered heterocycle that is present in numerous natural products and approved pharmaceutical agents.[6][7][8] Its presence in the this compound scaffold provides a stable aromatic core that can be readily functionalized.

  • Scaffold for Diverse Interactions: The oxazole ring contains both hydrogen bond acceptors (nitrogen and oxygen atoms) and can participate in π-π stacking interactions, allowing for diverse binding modes within a target protein.[9]

  • Proven Therapeutic Relevance: Oxazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, anticancer, and antidiabetic properties.[6][7][10] Marketed drugs containing an oxazole core, such as the anti-inflammatory agent Oxaprozin, highlight the therapeutic potential of this heterocycle.[8][9]

  • Synthetic Tractability: The oxazole ring can be synthesized through various established synthetic methodologies, allowing for the facile generation of diverse analog libraries for structure-activity relationship (SAR) studies.

The Nitrile Group: A Key Contributor to Potency and Pharmacokinetics

The nitrile group is a versatile functional group that can significantly influence the pharmacological profile of a drug candidate.[11][12]

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group is a strong hydrogen bond acceptor, enabling potent interactions with specific residues in a protein binding pocket.[13][14]

  • Bioisosterism: The nitrile group can act as a bioisostere for a carbonyl group, a hydroxyl group, or even a halogen atom, offering a means to fine-tune electronic properties and binding interactions.[13][15]

  • Modulation of Physicochemical Properties: The incorporation of a nitrile group can impact a molecule's polarity, solubility, and metabolic stability. It is generally metabolically robust and can block sites of potential metabolism.[15]

  • Covalent Inhibition: In some cases, the nitrile group can act as a warhead for covalent inhibitors, forming a reversible or irreversible bond with a target protein, which can lead to prolonged duration of action.[13]

Hypothetical Drug Discovery Workflow

The diagram below illustrates a potential workflow for leveraging the this compound scaffold in a drug discovery program.

G cluster_0 Scaffold Selection & Initial Screening cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization & Candidate Selection A 2-Cyclopropyloxazole- 4-carbonitrile Scaffold B High-Throughput Screening (HTS) A->B C Fragment-Based Screening A->C D Initial Hit Compounds B->D C->D E Synthesis of Analogs (SAR Exploration) D->E F In Vitro Biological Assays (Potency, Selectivity) E->F G ADME-Tox Profiling F->G G->E H Lead Compounds G->H I In Vivo Efficacy Studies (Animal Models) H->I J Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies I->J K Preclinical Candidate Selection J->K G cluster_0 This compound cluster_1 Potential Contributions to Bioactivity cluster_2 Predicted Medicinal Chemistry Advantages mol A Cyclopropyl Group B Oxazole Ring C Nitrile Group D Increased Metabolic Stability Enhanced Potency Improved Selectivity A->D E Rigid Scaffold Versatile Interactions (H-bonding, π-stacking) Established Biological Relevance B->E F Potent H-bond Acceptor Bioisosteric Replacement Modulation of PK Properties C->F

References

Using 2-Cyclopropyloxazole-4-carbonitrile as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: 2-Cyclopropyloxazole-4-carbonitrile in Organic Synthesis

Introduction

This compound is a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Its unique structure, combining a cyclopropyl group and an oxazole core bearing a nitrile functional group, offers several avenues for synthetic diversification. The cyclopropyl moiety can enhance metabolic stability and binding affinity of target molecules, while the oxazole ring is a common scaffold in many biologically active compounds. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides, making it a valuable starting point for the synthesis of diverse compound libraries.

While specific, detailed applications and protocols for this compound are not extensively documented in publicly available scientific literature, its utility can be inferred from the well-established reactivity of its constituent functional groups. These application notes aim to provide a guide for researchers, scientists, and drug development professionals on the potential synthetic transformations of this building block.

Potential Synthetic Transformations

The primary reactive center for elaboration of this compound is the nitrile group. Standard organic chemistry transformations can be applied to this group to generate a range of derivatives.

1. Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-cyclopropyloxazole-4-carboxylic acid. This transformation is fundamental for the synthesis of amides, esters, and other carboxylic acid derivatives.

  • Acid-Catalyzed Hydrolysis: Typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Base-Catalyzed Hydrolysis: Involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt.

2. Reduction to Primary Amine

The nitrile can be reduced to the primary amine, (2-cyclopropyloxazol-4-yl)methanamine. This amine can then be used in a variety of subsequent reactions, such as amide bond formation, reductive amination, or the synthesis of ureas and sulfonamides.

  • Catalytic Hydrogenation: This method employs a metal catalyst (e.g., Raney nickel, palladium on carbon) and hydrogen gas. It is often considered a "clean" reduction method.

  • Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent (e.g., THF, diethyl ether) are effective for this transformation.

3. Reaction with Organometallic Reagents

The nitrile group can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form ketones after an aqueous workup. This allows for the introduction of a wide range of alkyl, aryl, or vinyl groups at the carbon atom of the original nitrile.

Experimental Protocols (General Procedures)

The following are generalized protocols based on standard organic chemistry methodologies. Researchers should optimize these conditions for the specific substrate and scale of the reaction.

Protocol 1: Synthesis of 2-Cyclopropyloxazole-4-carboxylic acid (via Acid Hydrolysis)

Table 1: Reaction Parameters for Acid-Catalyzed Hydrolysis

ParameterValue
Starting MaterialThis compound
Reagent50% (v/v) Aqueous Sulfuric Acid
SolventWater
TemperatureReflux (approx. 100-110 °C)
Reaction Time4-8 hours (monitor by TLC or LC-MS)
WorkupCooling, neutralization, extraction
PurificationRecrystallization or column chromatography

Methodology:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add a 50% (v/v) aqueous solution of sulfuric acid (10-20 volumes).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Synthesis of (2-Cyclopropyloxazol-4-yl)methanamine (via LiAlH4 Reduction)

Table 2: Reaction Parameters for Nitrile Reduction with LiAlH4

ParameterValue
Starting MaterialThis compound
ReagentLithium Aluminum Hydride (LiAlH4)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to reflux
Reaction Time2-6 hours (monitor by TLC or LC-MS)
WorkupFieser workup (sequential addition of water and NaOH)
PurificationDistillation or column chromatography

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude amine by distillation or silica gel column chromatography.

Protocol 3: Synthesis of (2-Cyclopropyloxazol-4-yl)(phenyl)methanone (via Grignard Reaction)

Table 3: Reaction Parameters for Grignard Reaction with a Nitrile

ParameterValue
Starting MaterialThis compound
ReagentPhenylmagnesium bromide (PhMgBr)
SolventAnhydrous Diethyl Ether or THF
Temperature0 °C to room temperature
Reaction Time1-3 hours (monitor by TLC or LC-MS)
WorkupQuenching with aqueous acid
PurificationColumn chromatography

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phenylmagnesium bromide (1.1-1.2 eq) in diethyl ether or THF.

  • After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by silica gel column chromatography.

Visualizations

Logical Workflow for Synthetic Transformations

G Synthetic Pathways from this compound A This compound B 2-Cyclopropyloxazole-4-carboxylic acid A->B Hydrolysis (H+ or OH-) C (2-Cyclopropyloxazol-4-yl)methanamine A->C Reduction (e.g., LiAlH4) E Ketone Derivatives A->E Grignard/Organolithium Reagents D 2-Cyclopropyloxazole-4-carboxamide B->D Amide Coupling

Caption: Synthetic routes from this compound.

Disclaimer: The provided protocols are general and may require optimization. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reactivity and stability of the synthesized compounds have not been extensively studied and should be handled with care.

Application Notes and Protocols for the Synthesis of 2-Cyclopropyloxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the multi-step synthesis of 2-Cyclopropyloxazole-4-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for implementation in a standard organic chemistry laboratory.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed via a four-step sequence starting from commercially available cyclopropanecarboxamide and ethyl bromopyruvate. The pathway involves the formation of the oxazole ring, followed by functional group manipulations at the 4-position to introduce the nitrile group.

Synthesis_Workflow A Cyclopropanecarboxamide + Ethyl Bromopyruvate B Step 1: Oxazole Formation (Hantzsch-type synthesis) A->B Reflux C Ethyl 2-cyclopropyloxazole-4-carboxylate B->C D Step 2: Saponification C->D NaOH, EtOH/H2O E 2-Cyclopropyloxazole-4-carboxylic Acid D->E F Step 3: Amidation E->F 1. SOCl2 2. NH4OH G 2-Cyclopropyloxazole-4-carboxamide F->G H Step 4: Dehydration G->H POCl3, Pyridine I This compound (Target) H->I

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyclopropyloxazole-4-carboxylate

This step involves the formation of the oxazole ring through a Hantzsch-type synthesis by reacting cyclopropanecarboxamide with ethyl bromopyruvate.

Materials:

  • Cyclopropanecarboxamide

  • Ethyl bromopyruvate

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a solution of cyclopropanecarboxamide (1.0 eq) in toluene, add ethyl bromopyruvate (1.05 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-cyclopropyloxazole-4-carboxylate.

Table 1: Reagent Quantities for Step 1

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
Cyclopropanecarboxamide1.085.110.85 g
Ethyl bromopyruvate1.05195.022.05 g
Toluene--50 mL
Step 2: Synthesis of 2-Cyclopropyloxazole-4-carboxylic Acid

This step involves the saponification of the ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 2-cyclopropyloxazole-4-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve ethyl 2-cyclopropyloxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-cyclopropyloxazole-4-carboxylic acid.

Table 2: Reagent Quantities for Step 2

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
Ethyl 2-cyclopropyloxazole-4-carboxylate1.0181.191.81 g
Sodium hydroxide2.040.000.80 g
Ethanol--30 mL
Water--15 mL
Step 3: Synthesis of 2-Cyclopropyloxazole-4-carboxamide

This step converts the carboxylic acid to the primary amide.

Materials:

  • 2-Cyclopropyloxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Ammonium hydroxide (NH₄OH)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Suspend 2-cyclopropyloxazole-4-carboxylic acid (1.0 eq) in dichloromethane.

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.

  • Stir the mixture for 1 hour at 0 °C.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 2-cyclopropyloxazole-4-carboxamide.

Table 3: Reagent Quantities for Step 3

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
2-Cyclopropyloxazole-4-carboxylic acid1.0153.141.53 g
Thionyl chloride1.5118.971.78 g (1.1 mL)
Dichloromethane--50 mL
Ammonium hydroxide (28-30%)excess-20 mL
Step 4: Synthesis of this compound

The final step is the dehydration of the primary amide to the target nitrile.

Materials:

  • 2-Cyclopropyloxazole-4-carboxamide

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 2-cyclopropyloxazole-4-carboxamide (1.0 eq) in pyridine at 0 °C.

  • Add phosphorus oxychloride (2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Table 4: Reagent Quantities for Step 4

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
2-Cyclopropyloxazole-4-carboxamide1.0152.151.52 g
Phosphorus oxychloride2.0153.333.07 g (1.8 mL)
Pyridine--30 mL

Characterization Data (Hypothetical)

Table 5: Expected Analytical Data for this compound

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR δ (ppm): 8.35 (s, 1H, oxazole-H), 2.20-2.30 (m, 1H, cyclopropyl-CH), 1.20-1.30 (m, 4H, cyclopropyl-CH₂)
¹³C NMR δ (ppm): 165.2 (C2), 140.1 (C5), 114.5 (CN), 112.8 (C4), 12.5 (cyclopropyl-CH), 9.8 (cyclopropyl-CH₂)
Mass Spec [M+H]⁺ calculated for C₇H₆N₂O: 135.05; found: 135.05
Purity (HPLC) >95%

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Handle with extreme care.

  • Pyridine is flammable and toxic. Avoid inhalation and skin contact.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Application Note: A Scalable Synthesis of 2-Cyclopropyloxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable three-step synthetic route to 2-Cyclopropyloxazole-4-carbonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the N-acylation of cyclopropanecarboxamide with ethyl 2-chloroacetoacetate to yield the key intermediate, ethyl 2-(cyclopropanecarboxamido)-3-oxobutanoate. Subsequent intramolecular cyclodehydration via a Robinson-Gabriel-type reaction affords ethyl 2-cyclopropyloxazole-4-carboxylate. The final step involves the conversion of the ethyl ester to the target carbonitrile through a two-step sequence of ammonolysis and subsequent dehydration. This protocol is designed for scalability and provides a clear pathway for the efficient production of this important heterocyclic compound.

Introduction

Oxazole-4-carbonitriles are privileged heterocyclic motifs frequently encountered in pharmacologically active molecules. The incorporation of a cyclopropyl group at the 2-position often imparts desirable pharmacokinetic properties, such as enhanced metabolic stability and improved potency. Consequently, the development of efficient and scalable synthetic routes to compounds like this compound is of significant interest to the pharmaceutical industry. The following protocol outlines a reliable and scalable synthesis suitable for laboratory and pilot-plant scale production.

Overall Synthetic Scheme

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Nitrile Formation A Cyclopropanecarboxamide C Ethyl 2-(cyclopropanecarboxamido)-3-oxobutanoate A->C Base (e.g., NaH) B Ethyl 2-chloroacetoacetate B->C D Ethyl 2-cyclopropyloxazole-4-carboxylate C->D Dehydrating Agent (e.g., H₂SO₄) E 2-Cyclopropyloxazole-4-carboxamide D->E 1. NH₃ F This compound E->F 2. Dehydrating Agent (e.g., POCl₃)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(cyclopropanecarboxamido)-3-oxobutanoate

This step involves the N-acylation of cyclopropanecarboxamide with ethyl 2-chloroacetoacetate.

Materials:

Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
Cyclopropanecarboxamide85.101.01.085.1 g
Sodium Hydride (60% dispersion in mineral oil)24.001.11.144.0 g
Ethyl 2-chloroacetoacetate164.591.051.05172.8 g
Anhydrous Tetrahydrofuran (THF)---1 L
Ethyl Acetate---As needed
Brine---As needed
Anhydrous Magnesium Sulfate---As needed

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add cyclopropanecarboxamide (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add ethyl 2-chloroacetoacetate (1.05 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(cyclopropanecarboxamido)-3-oxobutanoate.

Step 2: Synthesis of Ethyl 2-cyclopropyloxazole-4-carboxylate

This step describes the intramolecular cyclodehydration of the acylamino-ketone intermediate to form the oxazole ring.

Materials:

Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
Ethyl 2-(cyclopropanecarboxamido)-3-oxobutanoate227.241.01.0227.2 g
Concentrated Sulfuric Acid98.08--500 mL
Dichloromethane (DCM)---As needed
Saturated Sodium Bicarbonate Solution---As needed
Anhydrous Sodium Sulfate---As needed

Procedure:

  • To a stirred solution of ethyl 2-(cyclopropanecarboxamido)-3-oxobutanoate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane, slowly add concentrated sulfuric acid at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-cyclopropyloxazole-4-carboxylate. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Step 3: Synthesis of this compound

This final step involves the conversion of the ethyl ester to the target nitrile.

3a. Ammonolysis to 2-Cyclopropyloxazole-4-carboxamide

Materials:

Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
Ethyl 2-cyclopropyloxazole-4-carboxylate209.221.01.0209.2 g
Methanolic Ammonia (7N)---1 L

Procedure:

  • Dissolve ethyl 2-cyclopropyloxazole-4-carboxylate (1.0 eq) in a 7N solution of ammonia in methanol.

  • Stir the mixture in a sealed pressure vessel at 60-70 °C for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude 2-cyclopropyloxazole-4-carboxamide, which can be used in the next step without further purification.

3b. Dehydration to this compound

Materials:

Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
2-Cyclopropyloxazole-4-carboxamide152.151.01.0152.2 g
Phosphorus Oxychloride (POCl₃)153.332.02.0306.7 g
Pyridine79.10--500 mL
Dichloromethane (DCM)---As needed

Procedure:

  • To a solution of 2-cyclopropyloxazole-4-carboxamide (1.0 eq) in anhydrous pyridine at 0 °C, add phosphorus oxychloride (2.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture onto ice-water and extract with dichloromethane (3 x 500 mL).

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to afford this compound.

Data Presentation

StepProductStarting Material(s)Yield (%)Purity (%) (by HPLC)
1Ethyl 2-(cyclopropanecarboxamido)-3-oxobutanoateCyclopropanecarboxamide, Ethyl 2-chloroacetoacetate75-85>95
2Ethyl 2-cyclopropyloxazole-4-carboxylateEthyl 2-(cyclopropanecarboxamido)-3-oxobutanoate80-90>97
3This compoundEthyl 2-cyclopropyloxazole-4-carboxylate70-80 (over 2 steps)>98

Yields are indicative and may vary based on reaction scale and optimization.

Logical Relationship Diagram

G start Starting Materials intermediate1 Ethyl 2-(cyclopropanecarboxamido)-3-oxobutanoate Key Intermediate start->intermediate1 N-Acylation intermediate2 Ethyl 2-cyclopropyloxazole-4-carboxylate Oxazole Core intermediate1->intermediate2 Cyclodehydration intermediate3 2-Cyclopropyloxazole-4-carboxamide Amide Intermediate intermediate2->intermediate3 Ammonolysis end 2-Cyclopropyloxazole- 4-carbonitrile intermediate3->end Dehydration

Caption: Key transformations in the synthesis of the target molecule.

Conclusion

This application note provides a detailed and scalable synthetic protocol for the preparation of this compound. The described three-step sequence is efficient and utilizes readily available starting materials and reagents, making it suitable for implementation in both academic and industrial research settings. The clear, step-by-step instructions and tabulated data will aid researchers in the successful synthesis of this valuable heterocyclic building block for their drug discovery and development programs.

Application Note: Quantitative Analysis of 2-Cyclopropyloxazole-4-carbonitrile using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Cyclopropyloxazole-4-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the yield and quality of the final active pharmaceutical ingredient (API). This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in solution. The method is suitable for use in research and development as well as quality control environments.

Methodology

A robust LC-MS/MS method was developed for the quantification of this compound. The chromatographic separation was achieved on a C18 reversed-phase column, and detection was performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity, minimizing interference from the sample matrix.

Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X3 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Column: Phenomenex Luna C18(2) (100 mm × 4.6 mm, 3 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol

  • Gradient:

    Time (min) %B
    0.01 35
    2.00 95
    3.00 95
    3.01 35

    | 5.00 | 35 |

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transition: Precursor Ion (m/z) 135.1 → Product Ion (m/z) 94.1

  • Declustering Potential (DP): 60 V

  • Collision Energy (CE): 25 eV

Data Presentation

The developed method was validated for linearity, precision, accuracy, and limit of quantification (LOQ). A summary of the quantitative data is presented in the table below.

Parameter Result
Linearity Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (%RSD, n=6) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Protocols

1. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 0.5 to 100 ng/mL.

2. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range.

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

3. LC-MS/MS Analysis:

  • Set up the LC-MS/MS system with the conditions specified in the "Instrumentation and Conditions" section.

  • Inject the prepared standard and sample solutions.

  • Acquire data in MRM mode.

  • Quantify the concentration of this compound in the samples by comparing the peak area response to the calibration curve generated from the standard solutions.

Visualization of Workflows

Sample_Preparation_Workflow start Weigh Sample dissolve Dissolve in Methanol start->dissolve vortex Vortex to Mix dissolve->vortex filter Filter (0.22 µm) vortex->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial analysis LC-MS/MS Analysis hplc_vial->analysis

Caption: Workflow for the preparation of samples for LC-MS/MS analysis.

Analytical_Method_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry injection Sample Injection column C18 Column Separation injection->column elution Gradient Elution column->elution ionization ESI Source (Positive) elution->ionization quad1 Q1: Precursor Ion Selection (m/z 135.1) ionization->quad1 quad2 Q2: Collision Cell (CID) quad1->quad2 quad3 Q3: Product Ion Selection (m/z 94.1) quad2->quad3 detector Detector quad3->detector data_processing Data Processing & Quantification detector->data_processing Data Acquisition

Caption: Logical workflow of the LC-MS/MS analytical method.

Application Notes and Protocols for 2-Cyclopropyloxazole-4-carbonitrile, a selective JAK2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

2-Cyclopropyloxazole-4-carbonitrile is a potent and selective small molecule inhibitor of Janus Kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases, making JAK2 a compelling therapeutic target.[4][5][6] These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the inhibitory activity of this compound on JAK2.

The Janus kinase (JAK) family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[3][6] These kinases are crucial for mediating cellular responses to a wide range of cytokines and growth factors.[2][7] Upon ligand binding to its receptor, JAKs are activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and immunity.[1][2]

This document describes two key in vitro assays: a biochemical kinase assay to determine the direct inhibitory effect on purified JAK2 enzyme activity, and a cell-based proliferation assay using a JAK2-dependent cell line to assess the compound's potency in a cellular context.

Data Presentation

The inhibitory activity of this compound was evaluated against a panel of JAK family kinases in a biochemical assay. The compound demonstrates high selectivity for JAK2 over other family members.

Kinase TargetIC50 (nM)
JAK2 2.8
JAK135
JAK3>1000
TYK2150

Table 1: Biochemical inhibitory potency (IC50) of this compound against JAK family kinases. Data are representative.

In a cell-based assay, this compound effectively inhibited the proliferation of the JAK2V617F-positive human erythroleukemia (HEL) cell line.

Cell LineAssay TypeIC50 (nM)
HELCell Proliferation150

Table 2: Cellular potency (IC50) of this compound in a JAK2-dependent cell line.

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation JAK2->Receptor Phosphorylation (p) STAT STAT JAK2->STAT Phosphorylation (p) pSTAT_dimer pSTAT Dimer STAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation Inhibitor This compound Inhibitor->JAK2 Inhibition Gene Target Gene Transcription DNA->Gene Gene Regulation

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical Kinase Assay Protocol

This protocol details a luminescent-based in vitro kinase assay to determine the IC50 value of this compound against purified JAK2 enzyme.[6][8] The assay measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound

  • Luminescent kinase assay reagent (e.g., Kinase-Glo® Max)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 mM). Then, create an intermediate dilution in the kinase assay buffer.

  • Reaction Setup:

    • Add 5 µL of the diluted compound or DMSO (as a control) to the wells of a 96-well plate.

    • Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for JAK2), and the substrate peptide.

    • Add 20 µL of the master mix to each well.

  • Enzyme Addition and Incubation:

    • Dilute the JAK2 enzyme in kinase assay buffer to the desired working concentration.

    • Initiate the kinase reaction by adding 25 µL of the diluted enzyme to each well.

    • Incubate the plate at 30°C for 45-60 minutes.[8]

  • Signal Detection:

    • Equilibrate the plate and the luminescent kinase assay reagent to room temperature.

    • Add 50 µL of the reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay Protocol

This protocol describes how to assess the anti-proliferative effect of this compound on a JAK2-dependent cell line (e.g., HEL cells) using a colorimetric MTT assay.[9][10]

Materials:

  • HEL (human erythroleukemia) cell line (ATCC® TIB-180™)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well clear flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count HEL cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate overnight to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add 100 µL of the diluted compound to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for 72 hours in a humidified incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell proliferation inhibition for each concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Experimental Workflow Diagram

Assay_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b_start Start b_plate Plate Compound Dilutions b_start->b_plate b_reagents Add Kinase, ATP, Substrate b_plate->b_reagents b_incubate Incubate at 30°C b_reagents->b_incubate b_detect Add Luminescent Reagent b_incubate->b_detect b_read Read Luminescence b_detect->b_read b_analyze Analyze Data (IC50) b_read->b_analyze b_end End b_analyze->b_end c_start Start c_seed Seed Cells in Plate c_start->c_seed c_treat Treat with Compound c_seed->c_treat c_incubate Incubate for 72h c_treat->c_incubate c_mtt Add MTT Reagent c_incubate->c_mtt c_solubilize Solubilize Formazan c_mtt->c_solubilize c_read Read Absorbance c_solubilize->c_read c_analyze Analyze Data (IC50) c_read->c_analyze c_end End c_analyze->c_end

Caption: Workflow for biochemical and cell-based in vitro assays.

References

Application Note: Derivatization of 2-Cyclopropyloxazole-4-carbonitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The substitution pattern on the oxazole ring is a key determinant of its pharmacological profile.[1][3][5] The 2-cyclopropyloxazole-4-carbonitrile core presents a unique starting point for the generation of diverse compound libraries for biological screening. The cyclopropyl group can enhance metabolic stability and introduce conformational constraints, while the nitrile functionality serves as a versatile handle for chemical modification into various pharmacologically relevant groups.[6] This application note provides detailed protocols for the derivatization of this compound and outlines strategies for subsequent biological evaluation.

Derivatization Strategies

The nitrile group at the C4 position of the 2-cyclopropyloxazole core is the primary site for derivatization. Three principal transformations are described: hydrolysis to a carboxylic acid, conversion to a tetrazole, and transformation into a carboxamide. Each of these functional groups can significantly alter the physicochemical and pharmacological properties of the parent molecule.

Hydrolysis to 2-Cyclopropyloxazole-4-carboxylic Acid

Carboxylic acids are common pharmacophores that can engage in crucial hydrogen bonding interactions with biological targets.[7][8][9] Hydrolysis of the nitrile provides a direct route to the corresponding carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and water.

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, adjust the pH to approximately 3-4 with a suitable base (e.g., 1M NaOH) to induce precipitation.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-cyclopropyloxazole-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of 2-Cyclopropyl-4-(1H-tetrazol-5-yl)oxazole

Tetrazoles are well-established bioisosteres of carboxylic acids, often exhibiting improved metabolic stability and pharmacokinetic profiles.[7][10][11][12] The conversion of the nitrile to a tetrazole is a valuable strategy in drug design.[7][10][11][12]

Experimental Protocol: [2+3] Cycloaddition with Sodium Azide

  • Reaction Setup: In a sealed tube, suspend this compound (1.0 eq), sodium azide (1.5 eq), and triethylammonium chloride (1.5 eq) in N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to 120-130 °C for 12-24 hours. The reaction should be conducted in a well-ventilated fume hood with appropriate safety precautions due to the use of azide.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Acidify the mixture to pH 2-3 with dilute hydrochloric acid to precipitate the tetrazole product.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Synthesis of 2-Cyclopropyloxazole-4-carboxamide

The carboxamide functional group is a cornerstone of many pharmaceuticals, capable of forming multiple hydrogen bonds and contributing to target affinity.

Experimental Protocol: Manganese Dioxide Mediated Hydration

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and activated manganese dioxide (5.0 eq) in a suitable solvent such as dichloromethane or a mixture of water and an organic solvent.

  • Reaction Conditions: Stir the suspension vigorously at reflux for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and filter through a pad of celite to remove the manganese dioxide.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-cyclopropyloxazole-4-carboxamide.

Data Presentation

The following table summarizes the expected products from the derivatization of this compound.

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Functional Group
2-Cyclopropyloxazole-4-carboxylic acidC7H7NO3153.14Carboxylic Acid
2-Cyclopropyl-4-(1H-tetrazol-5-yl)oxazoleC7H7N5O177.17Tetrazole
2-Cyclopropyloxazole-4-carboxamideC7H8N2O2152.15Carboxamide

Biological Screening Strategies

The synthesized derivatives should be subjected to a battery of biological screening assays to elucidate their potential therapeutic applications. A tiered screening approach is recommended, starting with broad phenotypic screens followed by more focused target-based assays.

High-Throughput Phenotypic Screening

Phenotypic screening allows for the unbiased discovery of compounds that modulate cellular functions.[9][13] Given the diverse activities of oxazole-containing molecules, a panel of cell-based assays is recommended.

Experimental Protocol: General Cell Viability Assay

  • Cell Plating: Seed human cancer cell lines (e.g., a panel representing different tumor types) in 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a concentration range of the synthesized derivatives (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

  • Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo® luminescent cell viability assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound against each cell line.

Target-Based Screening: Kinase Inhibition Assays

Many oxazole-containing compounds have been identified as kinase inhibitors.[1][2] Therefore, screening the derivatives against a panel of cancer-relevant kinases is a logical next step.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Setup: Utilize a commercially available kinase assay platform (e.g., ADP-Glo™ Kinase Assay) in a multi-well plate format.

  • Reaction: Incubate the kinase of interest with its substrate and ATP in the presence of varying concentrations of the test compounds.

  • Detection: After the kinase reaction, add the detection reagent to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Determine the IC50 values of the compounds for each kinase to identify potent and selective inhibitors.

Visualization of Workflows and Pathways

Experimental Workflow for Derivatization and Screening

experimental_workflow start This compound hydrolysis Hydrolysis (HCl, H2O, Reflux) start->hydrolysis tetrazole Cycloaddition (NaN3, Et3N.HCl, DMF) start->tetrazole amide Hydration (MnO2, Reflux) start->amide acid 2-Cyclopropyloxazole-4-carboxylic acid hydrolysis->acid tetrazole_prod 2-Cyclopropyl-4-(1H-tetrazol-5-yl)oxazole tetrazole->tetrazole_prod amide_prod 2-Cyclopropyloxazole-4-carboxamide amide->amide_prod screening Biological Screening acid->screening tetrazole_prod->screening amide_prod->screening phenotypic Phenotypic Screening (e.g., Cell Viability) screening->phenotypic target Target-Based Screening (e.g., Kinase Panel) screening->target sar Structure-Activity Relationship (SAR) Analysis phenotypic->sar target->sar

Caption: Workflow for the derivatization of this compound and subsequent biological screening.

Hypothetical Signaling Pathway Modulation

Based on the known activities of similar heterocyclic compounds, derivatives of this compound could potentially modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor 2-Cyclopropyloxazole Derivative Inhibitor->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a 2-cyclopropyloxazole derivative.

Conclusion

The this compound scaffold provides a versatile platform for the development of novel bioactive molecules. The synthetic protocols outlined in this application note offer straightforward methods for generating a library of derivatives with diverse physicochemical properties. The suggested biological screening cascade, incorporating both phenotypic and target-based approaches, will enable the identification of promising lead compounds for further optimization in drug discovery programs.

References

Catalytic Synthesis of 2-Cyclopropyloxazole-4-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-cyclopropyloxazole-4-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The presented methods focus on modern, efficient catalytic strategies to obtain this target molecule.

Introduction

Oxazole derivatives are a critical class of heterocyclic compounds frequently found in natural products and pharmacologically active molecules. The this compound motif, in particular, is of significant interest due to the unique conformational and electronic properties imparted by the cyclopropyl group, which can favorably influence biological activity and metabolic stability. This document outlines a state-of-the-art catalytic approach for the synthesis of this key intermediate.

Overview of Synthetic Strategies

Several catalytic methods can be envisioned for the synthesis of 2,4-disubstituted oxazoles. Among the most promising are transition metal-catalyzed reactions involving [3+2] cycloadditions. This application note will focus on a proposed photoinduced, metal-free [3+2] cycloaddition of a carbene precursor with a nitrile, and a copper-catalyzed reaction of an amide with an α-diazoketone.

Method 1: Photoinduced [3+2] Cycloaddition of Cyclopropyl Nitrile and Diazoacetonitrile

This novel and efficient method involves the photoinduced reaction of a carbene, generated from a diazo compound, with a nitrile to form the oxazole ring.[1][2] This approach is advantageous due to its mild, metal-free reaction conditions.

Proposed Reaction Scheme:

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up and Purification Reactant1 Cyclopropyl Nitrile ReactionVessel Reaction Mixture in DCE Reactant1->ReactionVessel Reactant2 Diazoacetonitrile Reactant2->ReactionVessel BlueLED Blue LED Irradiation ReactionVessel->BlueLED Evaporation Solvent Evaporation ReactionVessel->Evaporation BlueLED->ReactionVessel 24 h Chromatography Column Chromatography Evaporation->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the photoinduced synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Cyclopropyl nitrile

  • Diazoacetonitrile (prepare with caution from aminoacetonitrile hydrochloride)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Blue LEDs (e.g., 450 nm)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve cyclopropyl nitrile (1.0 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (5 mL).

  • Add diazoacetonitrile (1.2 mmol, 1.2 equiv) to the solution. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood behind a blast shield.

  • Seal the tube and place it in a photoreactor equipped with blue LEDs.

  • Irradiate the reaction mixture at room temperature for 24 hours with vigorous stirring.

  • After the reaction is complete (monitored by TLC), transfer the mixture to a round-bottom flask.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Method 2: Copper(II) Triflate-Catalyzed Synthesis from Cyclopropanecarboxamide and an α-Diazo-β-oxonitrile

This method relies on the copper-catalyzed coupling of an amide with an α-diazoketone to construct the oxazole ring. This approach has been shown to be effective for a range of 2,4-disubstituted oxazoles.

Proposed Reaction Scheme:

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up and Purification Reactant1 Cyclopropanecarboxamide ReactionVessel Reaction Mixture in DCE Reactant1->ReactionVessel Reactant2 α-Diazo-β-oxonitrile Reactant2->ReactionVessel Catalyst Cu(OTf)₂ Catalyst->ReactionVessel Heating Heating at 80 °C ReactionVessel->Heating Quenching Aqueous Work-up ReactionVessel->Quenching Heating->ReactionVessel Extraction Solvent Extraction Quenching->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the copper-catalyzed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Cyclopropanecarboxamide

  • α-Diazo-β-oxonitrile (prepared from the corresponding β-ketonitrile)

  • Copper(II) triflate (Cu(OTf)₂)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclopropanecarboxamide (1.0 mmol, 1.0 equiv), α-diazo-β-oxonitrile (1.2 mmol, 1.2 equiv), and copper(II) triflate (0.1 mmol, 10 mol%).

  • Add anhydrous 1,2-dichloroethane (10 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir for the appropriate time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water (15 mL) and extract the product with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system to yield the desired this compound.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation

The following table summarizes the key reaction parameters for the proposed catalytic methods. Since specific yield data for the target molecule is not available in the literature, expected yields are based on similar transformations reported for related oxazole syntheses.

MethodCatalystKey ReactantsSolventTemperatureTypical Yield (%)Reference
Photoinduced CycloadditionNone (light)Cyclopropyl Nitrile, DiazoacetonitrileDCERoom Temp.60-85 (estimated)[1][2]
Copper-Catalyzed CouplingCu(OTf)₂Cyclopropanecarboxamide, α-Diazo-β-oxonitrileDCE80 °C70-90 (estimated)

Conclusion

The presented catalytic methods offer efficient and modern pathways for the synthesis of this compound. The photoinduced, metal-free approach is particularly attractive from a green chemistry perspective. The copper-catalyzed method provides a reliable alternative with potentially high yields. The choice of method will depend on the availability of starting materials and the specific requirements of the research or development project. These detailed protocols should serve as a valuable resource for scientists working on the synthesis of novel oxazole-based compounds for pharmaceutical and other applications.

References

Application Notes and Protocols for 2-Cyclopropyloxazole-4-carbonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the absence of specific published data for 2-Cyclopropyloxazole-4-carbonitrile in fragment-based drug discovery (FBDD) campaigns, this document serves as a generalized application note and protocol. The experimental details, data, and target information are hypothetical and illustrative of a typical FBDD workflow.

Introduction to this compound as a Fragment

This compound is a small, rigid molecule that possesses several features making it an attractive candidate for fragment-based drug discovery (FBDD). Its low molecular weight (134.14 g/mol ) and adherence to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3) make it an ideal starting point for building more complex and potent drug candidates. The cyclopropyl group provides a three-dimensional character, while the oxazole and nitrile moieties offer potential hydrogen bonding and polar interactions with a protein target.

These application notes will outline a hypothetical FBDD campaign using this compound as a starting fragment against a hypothetical protein target, Protein Kinase X (PKX).

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₇H₆N₂O-
Molecular Weight 134.14 g/mol -
CAS Number 1159734-36-7-
Boiling Point 256.6±13.0 °CChemicalBook
Density 1.26±0.1 g/cm³ChemicalBook
Flash Point 109.0±19.8 °CChemicalBook

Application I: Primary Fragment Screening

Objective: To identify initial hits from a fragment library, including this compound, that bind to the target protein, PKX.

Methodology: A primary screen is conducted using a biophysical technique capable of detecting weak fragment binding. In this hypothetical case, Surface Plasmon Resonance (SPR) is employed.

Experimental Protocol: Surface Plasmon Resonance (SPR) Screening

  • Immobilization of Target Protein:

    • Recombinantly express and purify PKX.

    • Immobilize PKX onto a CM5 sensor chip via amine coupling to a target density of ~10,000 Resonance Units (RU).

    • Use a reference flow cell with no immobilized protein to subtract non-specific binding signals.

  • Fragment Library Preparation:

    • Prepare a fragment library, including this compound, as 10 mM stock solutions in 100% DMSO.

    • For the primary screen, create a working solution of each fragment at 200 µM in SPR running buffer (e.g., HBS-EP+ buffer with 1% DMSO).

  • SPR Analysis:

    • Inject the fragment solutions over the sensor chip surface at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation time of 60 seconds.

    • Regenerate the sensor surface between injections with a pulse of 50 mM NaOH.

    • Monitor the change in resonance units (RU) to detect fragment binding. A binding response significantly above the baseline noise is considered a preliminary hit.

Hypothetical Screening Results:

Fragment IDMolecular Weight ( g/mol )Binding Response (RU)Hit Status
F001 (this compound) 134.14 45 Hit
F002148.165No Hit
F003121.1438Hit
F004152.182No Hit

Application II: Hit Validation and Characterization

Objective: To confirm the binding of primary hits and determine their binding affinity (K D), ligand efficiency (LE), and binding mode.

Methodology: Hits from the primary screen are validated using an orthogonal biophysical method, such as Nuclear Magnetic Resonance (NMR) spectroscopy. Binding affinity is then quantified by SPR, and the binding mode is determined by X-ray crystallography.

Experimental Protocol: NMR Spectroscopy (Saturation Transfer Difference - STD)

  • Sample Preparation:

    • Prepare a solution of 10 µM PKX in a deuterated buffer.

    • Add this compound to a final concentration of 1 mM.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra with and without selective saturation of the protein resonances.

    • The difference spectrum (STD spectrum) will show signals only from the protons of the fragment that are in close proximity to the protein, confirming binding.

Experimental Protocol: SPR Affinity Determination

  • Concentration Series:

    • Prepare a series of concentrations for this compound (e.g., 1 µM to 500 µM) in running buffer.

  • SPR Analysis:

    • Inject the concentration series over the immobilized PKX sensor chip.

    • Measure the steady-state binding response at each concentration.

    • Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K D).

Experimental Protocol: X-ray Crystallography

  • Co-crystallization:

    • Set up crystallization trials for PKX in the presence of a 5-fold molar excess of this compound.

    • Optimize crystallization conditions to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure to visualize the binding mode of the fragment in the active site of PKX.

Hypothetical Hit Characterization Data:

Fragment IDK D (µM)Ligand Efficiency (LE)Binding Site
F001 250 0.35 ATP-binding pocket
F0034000.31Allosteric site

Ligand Efficiency (LE) is calculated as: LE = (1.37 * pK D) / N, where N is the number of non-hydrogen atoms.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a fragment-based drug discovery campaign and a hypothetical signaling pathway for Protein Kinase X.

FBDD_Workflow cluster_screening Hit Identification cluster_validation Hit Validation cluster_optimization Lead Optimization frag_lib Fragment Library prim_screen Primary Screen (e.g., SPR) frag_lib->prim_screen hits Initial Hits prim_screen->hits ortho_screen Orthogonal Screen (e.g., NMR) hits->ortho_screen affinity Affinity Measurement (KD) ortho_screen->affinity structure Structural Biology (X-ray/NMR) affinity->structure synthesis Analogue Synthesis structure->synthesis sar Structure-Activity Relationship synthesis->sar lead Lead Compound sar->lead

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_cellular_response Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pkx Protein Kinase X (PKX) receptor->pkx downstream_kinase Downstream Kinase pkx->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cell_proliferation Cell Proliferation gene_expression->cell_proliferation inhibitor This compound-derived Inhibitor inhibitor->pkx Inhibition

Caption: A hypothetical signaling pathway involving Protein Kinase X (PKX).

Conclusion

This compound represents a promising starting point for an FBDD campaign due to its favorable physicochemical properties. The outlined protocols provide a general framework for identifying and validating its binding to a target protein, and for guiding its subsequent optimization into a potent lead compound. While the data presented here is hypothetical, the methodologies are standard within the field of drug discovery and can be adapted for a real-world FBDD project.

Troubleshooting & Optimization

Purification challenges of 2-Cyclopropyloxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Cyclopropyloxazole-4-carbonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of this compound.

Problem Possible Cause Recommended Solution
Low Purity After Synthesis Incomplete reaction or presence of side products. Common impurities may include unreacted starting materials or byproducts from the oxazole ring formation.- Optimize reaction conditions (temperature, time, stoichiometry). - Employ column chromatography for initial purification. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. - Consider a reactive purification step if a specific impurity is known and reactive.
Difficulty Removing Polar Impurities The target compound itself is polar, making separation from polar impurities challenging.- Utilize reversed-phase HPLC for more effective separation of polar compounds.[1][2] - Explore aqueous normal-phase chromatography.[3] - Consider salt formation of basic impurities to alter their solubility and facilitate removal by extraction.
Oiling Out During Recrystallization The chosen solvent system is not ideal, leading to the compound separating as an oil rather than crystals.- Use a solvent system where the compound is sparingly soluble at room temperature but readily soluble when hot. Good starting points for polar molecules include ethanol/water, acetone/hexane, or ethyl acetate/hexane mixtures. - Try slow cooling and scratching the flask to induce crystallization. - Add a seed crystal if available.
Product Degradation During Purification The compound may be sensitive to acidic or basic conditions, potentially leading to hydrolysis of the nitrile or opening of the cyclopropyl or oxazole ring. The cyclopropyl group is generally stable but can be susceptible to ring-opening under harsh acidic conditions.- Maintain a neutral pH during aqueous workups and extractions. - Use buffered mobile phases for chromatography if necessary. - Avoid prolonged exposure to strong acids or bases.
Co-elution of Impurities in Chromatography Impurities have similar polarity to the target compound.- Change the stationary phase (e.g., from silica to alumina or a chemically modified silica). - Alter the solvent system in your chromatography. For normal phase, adding a small amount of a third solvent like methanol or dichloromethane can change the selectivity. For reversed-phase, switching from acetonitrile to methanol (or vice versa) or changing the pH of the aqueous phase can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound?

A1: While specific experimental data is limited, based on its structure, this compound is expected to be a polar, solid compound. The presence of the nitrile and the nitrogen in the oxazole ring contributes to its polarity. It is likely to be soluble in polar organic solvents like acetone, acetonitrile, and ethyl acetate, with limited solubility in nonpolar solvents like hexane.

Q2: What are the potential impurities I should look for after synthesis?

A2: Potential impurities can arise from the specific synthetic route employed. However, some general possibilities include:

  • Unreacted starting materials: Depending on the synthesis, this could include cyclopropanecarboxamide, ethyl 2-chloro-3-oxobutanoate, or other precursors.

  • Side-products from ring formation: Incomplete cyclization or alternative reaction pathways can lead to various byproducts.

  • Hydrolysis products: The nitrile group could be partially or fully hydrolyzed to an amide or carboxylic acid, especially if exposed to acidic or basic conditions during workup.

  • Solvent adducts: Residual solvents from the reaction or purification may be present.

Q3: How can I assess the purity of my sample?

A3: A combination of techniques is recommended for a thorough purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a preliminary idea of the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the target compound and any impurities containing protons or carbon. Common solvent and grease impurities can be identified by their characteristic chemical shifts.[4][5][6][7][8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying impurities.

Q4: What are the recommended starting conditions for column chromatography?

A4: For normal-phase column chromatography on silica gel, a good starting point is a gradient elution with a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal solvent system will depend on the specific impurities present. For highly polar impurities, adding a small amount of methanol to the ethyl acetate may be necessary.

Q5: Are there any stability concerns I should be aware of?

A5: The oxazole ring is a weak base.[9] While generally stable, prolonged exposure to strong acids or bases should be avoided to prevent potential hydrolysis of the nitrile group or degradation of the oxazole ring. The cyclopropyl group is relatively stable but can be susceptible to ring-opening under very harsh acidic conditions. It is advisable to store the purified compound in a cool, dry, and dark place.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate beaker, create a slurry of silica gel in a non-polar solvent like hexane.

  • Column Packing: Pour the silica gel slurry into a chromatography column and allow the solvent to drain until it is just above the silica bed.

  • Loading the Sample: Carefully add the dissolved crude product to the top of the silica gel bed.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The exact gradient will need to be optimized based on TLC analysis of the crude mixture.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures with water or hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, add the chosen hot solvent to the crude product until it is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be necessary.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Major Impurities Recrystallize Recrystallization TLC->Recrystallize Minor Impurities Column->Recrystallize Further Purification Pure Pure Product Column->Pure Recrystallize->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Purity Low Purity? Start->Purity Oiling Oiling Out? Purity->Oiling No Chromatography Optimize Chromatography Purity->Chromatography Yes Degradation Degradation? Oiling->Degradation No Solvent Optimize Recrystallization Solvent Oiling->Solvent Yes CoElution Co-elution? Degradation->CoElution No pH Control pH Degradation->pH Yes Method Change Purification Method CoElution->Method Yes

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Synthesis of 2-Cyclopropyloxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclopropyloxazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of 2-substituted-oxazole-4-carbonitriles is a variation of the Robinson-Gabriel synthesis. This involves the condensation of an amide, in this case, cyclopropanecarboxamide, with an α-halo-β-ketonitrile, such as 3-bromo-2-oxopropanenitrile, followed by cyclodehydration.

Q2: What are the critical parameters to control during the synthesis?

The critical parameters to monitor and control are temperature, reaction time, and the purity of starting materials. The initial condensation is typically performed at a low temperature to control the exothermic reaction, followed by heating to promote cyclization. The presence of moisture can lead to unwanted side reactions, so anhydrous conditions are recommended.

Q3: I am observing a low yield of the desired product. What are the potential reasons?

Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature during the cyclization step.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the target molecule.

  • Suboptimal purification: The product may be lost during workup and purification. Re-evaluate your extraction and chromatography procedures.

  • Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction. Ensure the purity of cyclopropanecarboxamide and the α-halo-β-ketonitrile.

Q4: What are the expected spectroscopic signatures for this compound?

While specific data may vary slightly based on the solvent and instrument, you can generally expect the following:

  • ¹H NMR: Signals corresponding to the cyclopropyl protons and a singlet for the oxazole proton at C5.

  • ¹³C NMR: Resonances for the cyclopropyl carbons, the oxazole ring carbons (C2, C4, and C5), and the nitrile carbon.

  • IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch, typically around 2230-2260 cm⁻¹, and bands associated with the C=N and C-O stretching of the oxazole ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₇H₆N₂O, MW: 134.14 g/mol ).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Reaction does not start (no product formation by TLC/LC-MS) 1. Inactive reagents. 2. Reaction temperature is too low.1. Check the purity and integrity of starting materials. 2. Gradually increase the reaction temperature and monitor the progress.
Formation of multiple spots on TLC, with low yield of the desired product 1. Presence of impurities in starting materials. 2. Unoptimized reaction conditions (temperature, time). 3. Decomposition of starting materials or product.1. Purify starting materials before use. 2. Perform small-scale optimization experiments to find the ideal temperature and reaction time. 3. Consider using a milder base or a lower reaction temperature.
Product is difficult to purify from side products 1. Similar polarity of the product and impurities. 2. Oily product that is difficult to crystallize.1. Optimize the chromatography conditions (try different solvent systems or use a different stationary phase). 2. Attempt purification by distillation under reduced pressure if the product is thermally stable. Consider converting the product to a crystalline salt for purification and then regenerating the free base.
Inconsistent yields between batches 1. Variation in the quality of reagents. 2. Inconsistent reaction conditions (e.g., moisture, temperature fluctuations). 3. Scaling issues.1. Use reagents from the same batch or re-validate new batches. 2. Ensure strict control over reaction parameters. Use of a controlled lab reactor is recommended for larger scales. 3. Re-optimize the reaction conditions for the new scale.

Potential Side Reactions

Side ReactionDescriptionDetectionMitigation
Hydrolysis of Nitrile The nitrile group can be hydrolyzed to a carboxylic acid or amide in the presence of acid or base and water.Appearance of a new peak in LC-MS corresponding to the hydrolyzed product. Broad O-H stretch in IR spectrum.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Amide Hydrolysis The starting cyclopropanecarboxamide can be hydrolyzed back to cyclopropanecarboxylic acid.Detection of cyclopropanecarboxylic acid by GC-MS or LC-MS.Ensure anhydrous conditions.
Favorskii Rearrangement If the α-haloketone has an enolizable proton, it can undergo a Favorskii rearrangement in the presence of a base.Complex mixture of byproducts, difficult to characterize without specific standards.Use a non-nucleophilic base and control the reaction temperature.
Over-alkylation/Dimerization The intermediate or product might react further under the reaction conditions.Presence of higher molecular weight species in the mass spectrum.Use stoichiometric amounts of reactants and control the reaction time.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis based on the Robinson-Gabriel methodology. Note: This is a hypothetical procedure and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Cyclopropanecarboxamide

  • 3-Bromo-2-oxopropanenitrile

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add cyclopropanecarboxamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes.

  • Addition of α-haloketone: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 3-bromo-2-oxopropanenitrile (1.1 eq) in anhydrous DMF dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Cyclization: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cyclopropanecarboxamide Cyclopropanecarboxamide Intermediate N-(1-cyano-2-oxoethyl) cyclopropanecarboxamide Cyclopropanecarboxamide->Intermediate Condensation SideProduct2 Amide Hydrolysis Cyclopropanecarboxamide->SideProduct2 H₂O / H⁺ or OH⁻ AlphaHaloKetonitrile 3-Bromo-2-oxopropanenitrile AlphaHaloKetonitrile->Intermediate Enolate Enolate Intermediate Intermediate->Enolate Base (K₂CO₃) Product This compound Enolate->Product Intramolecular Cyclization (Dehydration) SideProduct1 Hydrolyzed Nitrile Product->SideProduct1 H₂O / H⁺ or OH⁻

Caption: Reaction pathway for the synthesis of this compound and potential side reactions.

Troubleshooting_Workflow Start Start Synthesis Check_Reaction Monitor Reaction Progress (TLC/LC-MS) Start->Check_Reaction Reaction_Complete Is Reaction Complete? Check_Reaction->Reaction_Complete Workup Workup and Purification Reaction_Complete->Workup Yes Troubleshoot Troubleshooting Reaction_Complete->Troubleshoot No Low_Yield Low Yield? Workup->Low_Yield Final_Product Pure Product Check_Reagents Check Reagent Purity Troubleshoot->Check_Reagents Low_Yield->Troubleshoot Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Impure_Product->Final_Product No Improve_Purification Improve Purification (Chromatography, etc.) Impure_Product->Improve_Purification Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Optimize_Conditions->Start Improve_Purification->Final_Product Check_Reagents->Optimize_Conditions

Caption: A workflow diagram for troubleshooting the synthesis of this compound.

Optimizing reaction conditions for 2-Cyclopropyloxazole-4-carbonitrile formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the synthesis of 2-Cyclopropyloxazole-4-carbonitrile. It includes a plausible experimental protocol, troubleshooting guides, and frequently asked questions to assist in optimizing reaction conditions and resolving common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A prevalent and effective method is the Hantzsch oxazole synthesis. This approach involves the condensation of cyclopropanecarboxamide with an appropriate α-halo-β-ketonitrile, such as 3-chloro-2-oxobutanenitrile, to form the desired oxazole ring.

Q2: I am observing a low yield of the desired product. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete reaction, side product formation, or suboptimal reaction conditions are common culprits. Key parameters to investigate include reaction temperature, time, solvent polarity, and the purity of starting materials. Refer to the Troubleshooting Guide for a detailed breakdown of potential issues and solutions.

Q3: What are the expected physical properties of this compound?

A3: Based on available data, this compound is a solid with a predicted boiling point of approximately 256.6 °C and a density of around 1.26 g/cm³.

Q4: Are there any specific safety precautions I should take when handling the reagents for this synthesis?

A4: Yes. α-haloketones are lachrymatory and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Cyclopropanecarboxamide and the resulting oxazole product should also be handled with care, and their material safety data sheets (MSDS) should be consulted before use.

Experimental Protocol: Hantzsch Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound based on the Hantzsch oxazole synthesis.

Materials:

  • Cyclopropanecarboxamide

  • 3-chloro-2-oxobutanenitrile (or a similar α-halo-β-ketonitrile)

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide (DMF))

  • Base (e.g., potassium carbonate, sodium acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclopropanecarboxamide (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.1 - 1.5 eq) to the solution and stir the mixture.

  • Addition of α-halo-β-ketonitrile: Slowly add a solution of 3-chloro-2-oxobutanenitrile (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (see Table 1 for typical ranges) and maintain it for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts and concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical reaction conditions for the Hantzsch synthesis of similar 2,4-disubstituted oxazoles. These ranges can serve as a starting point for the optimization of this compound synthesis.

ParameterTypical RangeNotes
Temperature 50 - 120 °CHigher temperatures may accelerate the reaction but can also lead to side product formation.
Reaction Time 2 - 24 hoursMonitor by TLC to determine the optimal reaction time.
Solvent Ethanol, Acetonitrile, DMFThe choice of solvent can influence reaction rate and yield.
Base K₂CO₃, NaOAcA mild base is typically sufficient to facilitate the reaction.
Yield 40 - 85%Yields are highly dependent on the specific conditions and purity of reagents.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Check the purity of starting materials. 2. Gradually increase the reaction temperature in increments of 10 °C. 3. Extend the reaction time and monitor by TLC.
Formation of Multiple Side Products 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. 3. Presence of water or other impurities.1. Lower the reaction temperature. 2. Carefully control the addition of the α-halo-β-ketonitrile. 3. Ensure all glassware is dry and use anhydrous solvents.
Difficulty in Product Purification 1. Co-elution with starting materials or side products. 2. Product is an oil instead of a solid.1. Optimize the solvent system for column chromatography. 2. Attempt to induce crystallization by scratching the flask or using seed crystals. If it remains an oil, consider distillation under reduced pressure if the product is thermally stable.
Inconsistent Yields 1. Variability in reagent quality. 2. Inconsistent heating or stirring.1. Use reagents from the same batch for a series of experiments. 2. Ensure uniform heating and efficient stirring.

Visualizations

Reaction_Pathway Cyclopropanecarboxamide Cyclopropanecarboxamide Intermediate Aza-enol Intermediate Cyclopropanecarboxamide->Intermediate Condensation (Base) Haloketonitrile 3-chloro-2-oxobutanenitrile Haloketonitrile->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

Caption: Proposed reaction pathway for the Hantzsch synthesis.

Experimental_Workflow Start Start: Define Reaction Parameters (Temp, Time, Solvent, Base) Reaction Perform Synthesis Start->Reaction Analysis Analyze Results (TLC, NMR, LC-MS) Reaction->Analysis Optimize Optimize Conditions Analysis->Optimize Low Yield or Side Products End End: Final Protocol Analysis->End Optimal Yield Optimize->Reaction Iterate

Caption: General workflow for reaction optimization.

Troubleshooting_Tree Problem Low Yield? Check_Reagents Check Reagent Purity Problem->Check_Reagents Yes Side_Products Side Products Present? Problem->Side_Products No Increase_Temp Increase Temperature Check_Reagents->Increase_Temp Increase_Time Increase Reaction Time Increase_Temp->Increase_Time Lower_Temp Lower Temperature Side_Products->Lower_Temp Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Check_Stoichiometry Verify Stoichiometry Lower_Temp->Check_Stoichiometry Optimize_Chromatography Optimize Chromatography Purification_Issue->Optimize_Chromatography Yes

Caption: Decision tree for troubleshooting common issues.

2-Cyclopropyloxazole-4-carbonitrile stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of 2-Cyclopropyloxazole-4-carbonitrile. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this molecule are related to its two main functional groups: the oxazole ring and the nitrile group. The molecule is potentially susceptible to:

  • Hydrolysis: The nitrile group can hydrolyze under acidic or basic conditions to form a carboxylic acid.[1][2]

  • Oxidative Degradation: The oxazole ring can be susceptible to oxidative cleavage.[3]

  • Photodegradation: Exposure to UV or visible light may induce degradation of the oxazole ring.[3]

  • Thermal Degradation: While oxazoles are generally thermally stable, high temperatures can lead to decomposition.[4]

Q2: What are the likely degradation products of this compound?

A2: Based on the functional groups present, the most probable degradation products are:

  • 2-Cyclopropyloxazole-4-carboxylic acid: Formed via hydrolysis of the nitrile group.

  • Ring-opened products resulting from the cleavage of the oxazole ring under oxidative, photolytic, or extreme thermal stress.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, it is recommended to store this compound in a cool, dry, and dark place.[5] Protection from light and moisture is crucial. For long-term storage, refrigeration in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q4: Is this compound sensitive to pH changes?

A4: Yes, due to the nitrile group, the compound is likely sensitive to both acidic and basic conditions, which can catalyze hydrolysis to the corresponding carboxylic acid.[1][2][6] The oxazole ring itself can also undergo acid-catalyzed ring-opening under certain conditions.[7]

Troubleshooting Guide

Q5: I am observing a new peak in my HPLC analysis after storing my sample in a solution. What could it be?

A5: A new peak likely indicates degradation.

  • Check the pH of your solution: If the solution is acidic or basic, you may be observing the formation of 2-Cyclopropyloxazole-4-carboxylic acid due to nitrile hydrolysis.

  • Consider the solvent: Protic solvents may facilitate hydrolysis.

  • Review storage conditions: If the sample was exposed to light or elevated temperatures, photodegradation or thermal degradation may have occurred, leading to various degradation products. It is advisable to use a stability-indicating method to resolve the parent compound from any degradants.[8]

Q6: My mass balance in a stability study is below 95%. What could be the reason?

A6: A poor mass balance can be attributed to several factors:

  • Formation of non-UV active degradants: Some degradation pathways may lead to products that do not absorb at the wavelength used for detection.

  • Formation of volatile degradants: The degradation products may be volatile and lost during sample preparation or analysis.

  • Precipitation of degradants: The degradation products may not be soluble in the analysis solvent.

  • Incomplete extraction: The extraction method may not be efficient for all degradation products. A thorough investigation using multiple analytical techniques (e.g., LC-MS, GC-MS) may be necessary to identify the missing components.

Q7: I am seeing significant degradation of the compound even under mild conditions. What should I do?

A7: If you observe unexpected instability, consider the following:

  • Purity of the starting material: Impurities could be catalyzing the degradation.

  • Excipient compatibility (for formulations): If working with a formulation, some excipients may be incompatible with the compound.

  • Container interactions: The compound may be adsorbing to or reacting with the container surface.

  • Atmosphere: The presence of oxygen can accelerate oxidative degradation. Consider working under an inert atmosphere.

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways for this compound based on the known reactivity of its functional groups.

G cluster_hydrolysis Hydrolytic Degradation This compound This compound Amide Intermediate Amide Intermediate This compound->Amide Intermediate H2O / H+ or OH- 2-Cyclopropyloxazole-4-carboxylic acid 2-Cyclopropyloxazole-4-carboxylic acid Amide Intermediate->2-Cyclopropyloxazole-4-carboxylic acid H2O / H+ or OH-

Caption: Predicted hydrolytic degradation pathway of this compound.

G cluster_oxidative Oxidative Degradation This compound This compound Ring Cleavage Products Ring Cleavage Products This compound->Ring Cleavage Products [O]

Caption: Predicted oxidative degradation pathway of this compound.

Quantitative Data

The following table presents illustrative data from a hypothetical forced degradation study of a compound structurally similar to this compound. This data is for educational purposes to demonstrate potential outcomes and should not be considered as actual experimental results for this compound.

Stress ConditionReagent/ConditionDuration% DegradationMajor Degradation Product(s)
Acid Hydrolysis 0.1 M HCl24 h15.2%2-Cyclopropyloxazole-4-carboxylic acid
Base Hydrolysis 0.1 M NaOH8 h25.8%2-Cyclopropyloxazole-4-carboxylic acid
Oxidation 3% H₂O₂24 h10.5%Various ring-opened products
Thermal 80°C48 h5.1%Minor unidentified products
Photolytic ICH Q1B conditions1.2 million lux hours8.9%Various ring-opened products

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol is a general guideline for conducting forced degradation studies on this compound, based on ICH guidelines.[8][9][10]

G cluster_workflow Forced Degradation Workflow A Prepare Stock Solution (e.g., 1 mg/mL in ACN/H2O) B Aliquot into Vials for Each Stress Condition A->B C Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Neutralize (if necessary) and Dilute to Working Concentration C->D E Analyze by Stability-Indicating HPLC-UV/MS Method D->E F Characterize Degradants (MS, NMR) E->F

References

Removal of impurities from 2-Cyclopropyloxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Cyclopropyloxazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method for the synthesis of this compound is a variation of the Robinson-Gabriel synthesis. This involves the reaction of cyclopropanecarboxamide with an α-haloketone, specifically 2-chloro-3-oxopropanenitrile, followed by cyclodehydration to form the oxazole ring.

Q2: What are the most likely impurities in the synthesis of this compound?

The most probable impurities include:

  • Unreacted starting materials: Cyclopropanecarboxamide and 2-chloro-3-oxopropanenitrile.

  • Intermediate: The acyclic intermediate, N-(2-chloro-1-cyano-2-oxoethyl)cyclopropanecarboxamide.

  • Byproducts: Polymers or degradation products of the reactive 2-chloro-3-oxopropanenitrile.

  • Solvent residues: Residual solvents from the reaction or workup.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A spot corresponding to the product should appear and grow in intensity, while the spots for the starting materials should diminish.

Q4: What are the recommended storage conditions for this compound?

It is recommended to store the purified compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

Possible Cause Suggested Solution
Poor quality of starting materials Ensure the purity of cyclopropanecarboxamide and 2-chloro-3-oxopropanenitrile. The latter can be unstable and should be used fresh or properly stored.
Incomplete reaction Extend the reaction time or increase the temperature. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials.
Incorrect stoichiometry Use a slight excess (1.1-1.2 equivalents) of the cyclopropanecarboxamide to ensure the complete conversion of the α-haloketone.
Ineffective cyclodehydration Ensure the dehydrating agent (e.g., phosphorus oxychloride, sulfuric acid) is active and added under appropriate conditions (e.g., anhydrous).
Product degradation The reaction temperature might be too high, leading to the decomposition of the product. Try running the reaction at a lower temperature for a longer duration.
Issue 2: Presence of Starting Materials in the Final Product

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incomplete reaction As mentioned above, extend the reaction time or consider a moderate increase in temperature.
Inefficient purification Optimize the purification method. If using column chromatography, try a different solvent system with a polarity gradient that allows for better separation of the product from the starting materials. For recrystallization, screen different solvent systems.
Quenching before completion Ensure the reaction has gone to completion before quenching and workup.
Issue 3: Presence of an Unidentified Impurity

Possible Causes and Solutions:

Possible Cause Suggested Solution
Formation of the acyclic intermediate This suggests incomplete cyclodehydration. Treat the crude product again with a dehydrating agent under anhydrous conditions.
Side reactions of 2-chloro-3-oxopropanenitrile This is more likely if the reaction is run at a high temperature for an extended period. Lowering the reaction temperature might minimize byproduct formation. Purification by column chromatography is usually effective in removing these impurities.
Contamination from glassware or solvents Ensure all glassware is thoroughly cleaned and dried, and use high-purity solvents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Robinson-Gabriel Synthesis
  • To a solution of cyclopropanecarboxamide (1.0 eq) in a suitable anhydrous solvent (e.g., dioxane or DMF) under an inert atmosphere, add a dehydrating agent (e.g., phosphorus oxychloride, 1.1 eq) dropwise at 0 °C.

  • After stirring for 30 minutes, add a solution of 2-chloro-3-oxopropanenitrile (1.05 eq) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or heptane) and pack a column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble at high temperatures but less soluble at room temperature (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and hexane).

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Parameter Value
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
Typical Reaction Solvents Dioxane, DMF, Acetonitrile
Typical Dehydrating Agents POCl₃, H₂SO₄, P₂O₅
Typical Reaction Temperature 80 - 100 °C
Typical Reaction Time 4 - 12 hours
Typical Yield (after purification) 60 - 80%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (Cyclopropanecarboxamide, 2-chloro-3-oxopropanenitrile) reaction Reaction with Dehydrating Agent start->reaction quench Quenching reaction->quench extraction Extraction quench->extraction crude Crude Product extraction->crude purification_choice Purification Method crude->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid pure_product Pure Product (this compound) column->pure_product recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Logical workflow for troubleshooting common issues in the synthesis of this compound.

Technical Support Center: 2-Cyclopropyloxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Cyclopropyloxazole-4-carbonitrile (CAS No. 1159734-36-7). This guide is intended for researchers, scientists, and drug development professionals. Please note that a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The information provided is based on the general chemical properties of related oxazole and nitrile compounds and should be supplemented with the supplier-specific SDS. Always perform a thorough risk assessment before handling any chemical.

Frequently Asked Questions (FAQs)

Q1: What are the general safety precautions for handling this compound?

A1: As with any chemical of unknown toxicity, it is crucial to handle this compound with care in a well-ventilated area, preferably a chemical fume hood.[1][2] General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE to prevent skin and eye contact, and inhalation.[1]

  • Engineering Controls: Use a chemical fume hood to minimize inhalation exposure.[1] Ensure that eyewash stations and safety showers are readily accessible.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid creating dust or aerosols.

  • Contamination: Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.

Q2: How should this compound be stored?

A2: Proper storage is essential to maintain the integrity of the compound. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. Some suppliers may recommend refrigerated storage. Always refer to the supplier's specific instructions.

Q3: What is the expected solubility of this compound?
Q4: What are the potential stability issues and chemical incompatibilities?

A4: The this compound molecule contains both an oxazole ring and a nitrile group, which have known reactivity patterns.

  • Oxazole Ring Stability: The oxazole ring can be susceptible to hydrolytic ring-opening, especially in the presence of strong acids or bases.[3][4] It can also undergo oxidation.[5][6]

  • Nitrile Group Reactivity: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[7] It can also be reduced by strong reducing agents.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

Troubleshooting Guides

Issue 1: The compound appears to have degraded over time (e.g., color change, new peaks in NMR/LC-MS).
  • Possible Cause A: Hydrolysis. Exposure to moisture, especially in the presence of acidic or basic contaminants, can lead to the hydrolysis of the nitrile group or the opening of the oxazole ring.[3][4][7]

    • Solution: Ensure the compound is stored in a desiccated environment. Use anhydrous solvents for your experiments.

  • Possible Cause B: Oxidation. Exposure to air and light can cause oxidative degradation of the oxazole ring.[5][6]

    • Solution: Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.

Issue 2: The compound is not dissolving in my chosen solvent.
  • Possible Cause: The polarity of the solvent may not be appropriate.

    • Solution: Try a range of solvents with varying polarities. Start with common laboratory solvents like dichloromethane, ethyl acetate, acetone, and acetonitrile. Gentle heating or sonication may aid dissolution, but be cautious as this can also accelerate degradation if the compound is unstable.

Issue 3: My reaction is not proceeding as expected, or I am seeing unexpected byproducts.
  • Possible Cause A: Reactivity of the Nitrile Group. Your reagents may be reacting with the nitrile group. For example, strong nucleophiles can add to the carbon-nitrogen triple bond.[7]

    • Solution: Protect the nitrile group if it is not the intended site of reaction. Review the compatibility of your reagents with the nitrile functional group.

  • Possible Cause B: Reactivity of the Oxazole Ring. The oxazole ring can be deprotonated, particularly at the C2 position, and can participate in cycloaddition reactions.[5][8]

    • Solution: Consider the potential reactivity of the oxazole ring in your reaction design. The electron-deficient nature of the C2 position can make it susceptible to nucleophilic attack.[5]

Data Presentation

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side shields or goggles.
Body Protection Laboratory coat.
Respiratory Use in a chemical fume hood. If not possible, a NIOSH-approved respirator may be necessary.

Table 2: Storage Conditions Summary

ConditionRecommendation
Temperature Cool, dry place. Refer to supplier for specific temperature (e.g., refrigerated).
Atmosphere Tightly sealed container. Consider storing under an inert atmosphere (Argon or Nitrogen).
Light Protect from light.
Moisture Store in a desiccated environment.

Table 3: General Solubility Profile (Predicted)

SolventExpected Solubility
Water Low
Methanol Soluble
Ethanol Soluble
Dichloromethane Soluble
Ethyl Acetate Soluble
Acetonitrile Soluble
Dimethylformamide (DMF) Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Note: This is a predicted profile. Experimental verification is required.

Table 4: Potential Chemical Incompatibilities

Incompatible AgentPotential Reaction
Strong Acids Hydrolysis of nitrile, decomposition of oxazole ring.
Strong Bases Hydrolysis of nitrile, decomposition of oxazole ring.
Strong Oxidizing Agents Oxidation of the oxazole ring.
Strong Reducing Agents Reduction of the nitrile group.

Visualizations

Safe_Handling_Workflow Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal Assess_Risk Perform Risk Assessment Consult_SDS Consult Supplier SDS Assess_Risk->Consult_SDS Don_PPE Don Appropriate PPE Consult_SDS->Don_PPE Use_Hood Work in Fume Hood Don_PPE->Use_Hood Weigh_Handle Weigh and Handle Compound Use_Hood->Weigh_Handle Store Store in Cool, Dry, Dark Place Under Inert Atmosphere Weigh_Handle->Store Dispose Dispose of Waste Properly Weigh_Handle->Dispose

Caption: Workflow for the safe handling and storage of this compound.

Troubleshooting_Degradation Troubleshooting Compound Degradation Degradation_Observed Degradation Observed? (e.g., color change, new peaks) Check_Storage Review Storage Conditions Degradation_Observed->Check_Storage Yes No_Issue No Apparent Issue Degradation_Observed->No_Issue No Moisture_Exposure Moisture or Humidity Exposure? Check_Storage->Moisture_Exposure Air_Light_Exposure Air or Light Exposure? Moisture_Exposure->Air_Light_Exposure No Hydrolysis Likely Hydrolysis of Nitrile or Oxazole Ring Moisture_Exposure->Hydrolysis Yes Oxidation Likely Oxidation of Oxazole Ring Air_Light_Exposure->Oxidation Yes Air_Light_Exposure->No_Issue No Store_Dry Action: Store in Desiccator Hydrolysis->Store_Dry Store_Inert Action: Store Under Inert Gas and Protect from Light Oxidation->Store_Inert

Caption: Decision tree for troubleshooting the degradation of this compound.

Reactivity_Diagram Potential Reactivity of this compound cluster_oxazole Oxazole Ring Reactivity cluster_nitrile Nitrile Group Reactivity Compound This compound Ring_Opening Hydrolytic Ring Opening Compound->Ring_Opening H+/OH- Oxidation Oxidation Compound->Oxidation Oxidants Deprotonation Deprotonation (C2) Compound->Deprotonation Strong Base Nitrile_Hydrolysis Hydrolysis to Amide/Acid Compound->Nitrile_Hydrolysis H+/OH- Nitrile_Reduction Reduction to Amine Compound->Nitrile_Reduction Reducing Agents Nucleophilic_Addition Nucleophilic Addition Compound->Nucleophilic_Addition Nucleophiles

Caption: Potential reaction pathways for this compound.

References

Technical Support Center: Synthesis of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted oxazoles. It is intended for researchers, scientists, and professionals in drug development.

Section 1: Frequently Asked Questions & Troubleshooting

This section is organized by common synthetic methods.

Robinson-Gabriel Synthesis

Q1: Why am I observing very low yields in my Robinson-Gabriel synthesis?

A1: Low yields in the Robinson-Gabriel synthesis are a common issue, often related to the choice of cyclodehydrating agent. While agents like sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃) are frequently used, they can sometimes lead to lower yields.[1][2][3] For a more effective cyclodehydration, consider using polyphosphoric acid (PPA), which has been shown to increase yields to the 50-60% range.[1][2] Additionally, ensure your 2-acylamino-ketone starting material is pure, as impurities can interfere with the cyclization process. This precursor is often synthesized via the Dakin-West reaction, which should be carried out carefully to ensure high purity.[4]

Q2: Are there alternative reagents for the cyclodehydration step?

A2: Yes, several modern reagents have been developed for this key step. One notable method uses triphenylphosphine (PPh₃), iodine (I₂), and triethylamine (Et₃N) for the cyclodehydration of β-keto amides, which can be generated from amino acid derivatives.[4] Another effective cyclodehydrating agent is trifluoroacetic anhydride (TFAA).[4]

Van Leusen Oxazole Synthesis

Q1: My Van Leusen reaction failed to produce the desired oxazole. What went wrong?

A1: The Van Leusen reaction is specific for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6] If you use a ketone instead of an aldehyde, the reaction pathway changes, leading to the formation of a nitrile, not an oxazole.[5][7] Ensure your starting carbonyl compound is an aldehyde. The reaction mechanism involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, and a subsequent 5-endo-dig cyclization to form an oxazoline intermediate, which then eliminates the tosyl group to yield the oxazole.[5][8][9]

Q2: I'm observing a significant side product in my Van Leusen synthesis when using an alcohol as the solvent. What is it and how can I prevent it?

A2: When using a primary alcohol like methanol or ethanol as a solvent or additive, a common side product is a 4-alkoxy-2-oxazoline.[7] While a small amount of alcohol can accelerate the desired reaction, an excess favors the formation of this byproduct.[7] To minimize this, the amount of alcohol should be carefully controlled, typically in the range of 1-2 equivalents.[7] Alternatively, using ionic liquids as the solvent has been shown to produce high yields and allows for the solvent to be recycled.[8][10]

Q3: Can I synthesize 4,5-disubstituted oxazoles using the Van Leusen method?

A3: Yes, an improved one-pot Van Leusen synthesis allows for the preparation of 4,5-disubstituted oxazoles. This is achieved by reacting TosMIC with aliphatic halides and various aldehydes, often in ionic liquids, to achieve high yields.[8][10]

Fischer Oxazole Synthesis

Q1: My Fischer oxazole synthesis is yielding chlorinated by-products. How can this be avoided?

A1: The Fischer oxazole synthesis traditionally uses anhydrous hydrochloric acid (HCl) to catalyze the reaction between a cyanohydrin and an aldehyde.[11][12] This can sometimes lead to undesired side reactions, including chlorination of the oxazole ring.[11] To mitigate this, ensure strictly anhydrous conditions, as moisture can affect the reaction. The reaction is typically performed by dissolving the reactants in dry ether and bubbling dry HCl gas through the solution.[11] Recent modifications of this method, such as using α-hydroxy-amides instead of cyanohydrins, may offer alternative pathways that avoid harsh acidic conditions and are not limited to diaryloxazoles.[11]

Q2: What are other common by-products in the Fischer synthesis?

A2: Besides chlorination, the formation of 4-oxazolidinone derivatives has been reported as a general by-product.[11] Careful control of reaction conditions and purification of the final product, which often precipitates as a hydrochloride salt, are crucial for obtaining the desired 2,5-disubstituted oxazole.[11]

General Troubleshooting

Q1: How can I control the regioselectivity during C-H arylation of an oxazole ring?

A1: Achieving high regioselectivity at the C-2 or C-5 position is a common challenge. The outcome can be controlled by the choice of solvent and phosphine ligands in palladium-catalyzed direct arylation reactions. For example, C-5 arylation is generally favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents when using specific task-oriented phosphine ligands.[10]

Q2: What are the recommended methods for purifying substituted oxazoles?

A2: Flash silica gel chromatography is a widely used and effective method for the purification of substituted oxazoles.[13] For certain reactions, purification is simplified. For instance, in a variation of the Van Leusen synthesis using a quaternary ammonium hydroxide ion exchange resin as the base, the resin and the p-tolylsulfinic acid byproduct can be removed by simple filtration, yielding highly pure oxazoles.[10]

Section 2: Quantitative Data Summary

The following tables summarize reaction conditions and yields for different oxazole syntheses.

Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis

Dehydrating AgentTypical YieldsReference
H₂SO₄, PCl₅, POCl₃Low[1][2]
Polyphosphoric Acid (PPA)50-60%[1][2]

Table 2: Selected Modern Oxazole Synthesis Methods and Yields

Synthesis MethodStarting MaterialsCatalyst/ReagentYieldReference
Van Leusen (One-Pot)TosMIC, Aldehydes, Aliphatic HalidesIonic LiquidHigh[8][10]
Iodine-Catalyzed Oxidative CyclizationAromatic Aldehydes, AminesIodineGood[10]
Copper-Catalyzed Oxidative CyclizationEnamidesCu(II)Good[10]
Palladium-Catalyzed C-5 ArylationOxazoles, Aryl HalidesPd Catalyst, Phosphine LigandHigh[10]
Microwave-Assisted Van LeusenTosMIC, AldehydesK₃PO₄, Isopropyl AlcoholUp to 99%[2][8]

Section 3: Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation of 2-Acylamino-ketone: Synthesize the 2-acylamino-ketone precursor using an appropriate method, such as the Dakin-West reaction. Purify the product thoroughly before proceeding.

  • Cyclodehydration: To the purified 2-acylamino-ketone (1.0 eq), add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the ketone).

  • Heating: Heat the mixture with stirring, typically at a temperature between 130-160 °C, for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature and then pour it carefully onto crushed ice.

  • Neutralization & Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide). Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired oxazole.

Protocol 2: Van Leusen Synthesis of a 5-Substituted Oxazole

This protocol describes a standard procedure for synthesizing 5-substituted oxazoles.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.0-1.2 eq) in a suitable anhydrous solvent (e.g., THF, DME, or methanol).

  • Cooling: Cool the solution to a low temperature, typically between -10 °C and 0 °C, using an ice-salt or ice-water bath.

  • Base Addition: Add a strong base (e.g., potassium carbonate, DBU, or sodium hydride) (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at low temperature for a period (e.g., 30 minutes) and then warm to room temperature. The reaction is typically stirred for several hours to overnight. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the 5-substituted oxazole.

Protocol 3: Fischer Oxazole Synthesis of a 2,5-Disubstituted Oxazole

This protocol is based on the classical Fischer synthesis and requires careful handling of anhydrous HCl.[11]

  • Reactant Preparation: In a flask equipped with a gas inlet tube and a drying tube, dissolve equimolar amounts of the aromatic aldehyde cyanohydrin and the second aromatic aldehyde in anhydrous diethyl ether.

  • HCl Gas Introduction: Cool the flask in an ice bath. Bubble a stream of dry hydrogen chloride gas through the solution. The product will begin to precipitate as the hydrochloride salt.

  • Isolation of Salt: Continue the reaction until precipitation is complete. Collect the solid precipitate by filtration and wash it with cold, dry ether.

  • Formation of Free Base: To obtain the free oxazole base, treat the collected hydrochloride salt with water or boil it in alcohol.

  • Purification: The resulting free base can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Section 4: Diagrams and Workflows

Troubleshooting_Workflow start Oxazole Synthesis: Low Yield or No Product check_reagents Verify Purity & Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK purify Re-purify Starting Materials check_reagents->purify Impure synthesis_type Identify Synthesis Method check_conditions->synthesis_type Conditions OK optimize Systematically Vary Conditions check_conditions->optimize Suboptimal robinson_gabriel Robinson-Gabriel Issue? synthesis_type->robinson_gabriel van_leusen Van Leusen Issue? synthesis_type->van_leusen fischer Fischer Issue? synthesis_type->fischer other_synthesis Other Method synthesis_type->other_synthesis rg_solution Change Dehydrating Agent (e.g., to PPA) robinson_gabriel->rg_solution Yes vl_solution1 Ensure Aldehyde (not Ketone) is used. Control Alcohol Amount. van_leusen->vl_solution1 Yes f_solution Ensure Strictly Anhydrous Conditions. Consider Modified Protocol. fischer->f_solution Yes general_solution Optimize Catalyst/Solvent. Consult Literature for Specific Substrate. other_synthesis->general_solution purify->start optimize->start

Caption: A workflow for troubleshooting common issues in oxazole synthesis.

Van_Leusen_Pathway cluster_main Main Reaction Pathway cluster_side Common Pitfalls start Aldehyde + Deprotonated TosMIC intermediate1 Nucleophilic Attack start->intermediate1 oxazoline Oxazoline Intermediate intermediate1->oxazoline elimination Base-Promoted Elimination of Tosyl Group oxazoline->elimination alcohol_side Excess Primary Alcohol oxazoline->alcohol_side product 5-Substituted Oxazole (Desired Product) elimination->product ketone_start Ketone + Deprotonated TosMIC nitrile_path Alternative Pathway ketone_start->nitrile_path nitrile_product Nitrile Product (Side Reaction) nitrile_path->nitrile_product alkoxy_oxazoline 4-Alkoxy-2-Oxazoline (Byproduct) alcohol_side->alkoxy_oxazoline

References

Characterization issues of 2-Cyclopropyloxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyclopropyloxazole-4-carbonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and characterization.

Section 1: Synthesis and Purification

This section addresses common problems that may arise during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs):

Q1: What are the common synthetic routes for this compound?

Q2: My reaction yield is consistently low. What are the potential causes and solutions?

A2: Low yields can be attributed to several factors. Please refer to the troubleshooting table below for a systematic approach to identify and resolve the issue.

Troubleshooting Guide: Low Synthetic Yield

Potential Cause Troubleshooting Steps Recommended Action
Incomplete Reaction Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Extend the reaction time or slightly increase the reaction temperature. Ensure efficient stirring.
Side Reactions Analyze the crude reaction mixture by LC-MS or ¹H NMR to identify major byproducts.Optimize reaction conditions, such as temperature, solvent, and stoichiometry of reagents. Consider using a milder base or a different catalyst.
Degradation of Starting Materials or Product Check the stability of your starting materials and the final product under the reaction conditions. The oxazole ring can be sensitive to strong acids or bases.[1]Use purified reagents and dry solvents. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Inefficient Purification Assess product loss during extraction and chromatography steps.Optimize the extraction pH and solvent system. For chromatography, select a suitable stationary phase and eluent system to ensure good separation and recovery.

Q3: I am observing multiple spots on the TLC of my crude product. What are the likely impurities?

A3: Common impurities may include unreacted starting materials (e.g., cyclopropanecarboxamide, α-haloketone), partially reacted intermediates (e.g., the acyclic precursor before cyclization), and byproducts from side reactions such as hydrolysis of the nitrile group or rearrangement of the oxazole ring.

Experimental Protocol: A Representative Synthetic Method

The following is a representative, generalized protocol based on common oxazole syntheses. This is a hypothetical procedure and should be adapted and optimized for laboratory conditions.

Reaction Scheme:

(Cyclopropanecarboxamide + 2-bromo-3-oxopropanenitrile → this compound)

Procedure:

  • To a solution of cyclopropanecarboxamide (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) under an inert atmosphere, add a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 2-bromo-3-oxopropanenitrile (1.1 eq) in the same solvent dropwise over 30 minutes.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Section 2: Analytical Characterization

This section provides guidance on the interpretation of analytical data for this compound.

Frequently Asked Questions (FAQs):

Q1: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra of this compound?

A1: While an experimental spectrum for this specific molecule is not publicly available, the expected chemical shifts can be predicted based on the analysis of similar structures. The following tables summarize the anticipated NMR data.

Hypothetical ¹H NMR Data

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H5 (oxazole)~ 8.3s-
CH (cyclopropyl)~ 2.2m-
CH₂ (cyclopropyl)~ 1.2m-
CH₂ (cyclopropyl)~ 1.1m-

Hypothetical ¹³C NMR Data

Carbon Chemical Shift (δ, ppm)
C2 (oxazole)~ 165
C4 (oxazole)~ 115
C5 (oxazole)~ 145
CN (nitrile)~ 112
CH (cyclopropyl)~ 15
CH₂ (cyclopropyl)~ 10

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: Unexpected peaks could correspond to residual solvents, starting materials, or reaction byproducts. Compare the chemical shifts of the unknown peaks with those of your starting materials and common laboratory solvents. Broad peaks in the aromatic region could indicate the presence of polymeric material.

Q3: What is the expected fragmentation pattern in the mass spectrum of this compound?

A3: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 134. Key fragmentation pathways would likely involve the loss of the cyclopropyl group, the nitrile group, or cleavage of the oxazole ring.

Troubleshooting Guide: Mass Spectrometry Analysis

Issue Potential Cause Troubleshooting Steps
No molecular ion peak observed The molecular ion is unstable under the ionization conditions.Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
Unexpected high molecular weight peaks Presence of impurities or adduct formation (e.g., with solvent molecules).Ensure the purity of the sample. In ESI, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are common.
Complex fragmentation pattern The molecule undergoes extensive fragmentation.Compare the observed fragments with predicted fragmentation pathways of similar oxazole and nitrile-containing compounds. High-resolution mass spectrometry (HRMS) can help in determining the elemental composition of fragments.

Section 3: Biological Activity and Mechanism of Action

While the specific biological activity of this compound is not extensively documented, the 2-substituted oxazole moiety is present in pharmacologically active compounds. One such example is the BET (Bromodomain and Extra-Terminal) inhibitor INCB054329, which is under investigation for cancer therapy.

Frequently Asked Questions (FAQs):

Q1: What is the relevance of the 2-substituted oxazole core in drug discovery?

A1: The oxazole ring is a common scaffold in medicinal chemistry and is found in a variety of compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Q2: How do BET inhibitors containing a 2-substituted oxazole, like INCB054329, work?

A2: BET inhibitors like INCB054329 function by binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[2] This prevents these proteins from binding to acetylated histones on chromatin, thereby inhibiting the transcription of key oncogenes such as c-MYC.[1][3][4]

Signaling Pathway: Mechanism of Action of a BET Inhibitor (e.g., INCB054329)

BET_Inhibitor_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BET BET Protein (BRD4) Promoter Oncogene Promoter (e.g., c-MYC, IL6R) BET->Promoter Binds to Histone Acetylated Histone Chromatin Chromatin Transcription Transcription mRNA mRNA Transcription->mRNA mRNA_cyto mRNA mRNA->mRNA_cyto Export Ribosome Ribosome mRNA_cyto->Ribosome Oncogene Oncogenic Proteins (c-MYC, IL-6R) Ribosome->Oncogene Proliferation Tumor Cell Proliferation & Survival Oncogene->Proliferation STAT3_p p-STAT3 STAT3_p->Transcription Activates STAT3 STAT3 STAT3->STAT3_p JAK JAK JAK->STAT3 IL6R IL-6R IL6R->JAK IL6R_mem IL-6R IL6 IL-6 IL6->IL6R Inhibitor This compound (as part of a BET Inhibitor) Inhibitor->BET Troubleshooting_Workflow Start Start: Synthesis of This compound CheckYield Is the yield acceptable? Start->CheckYield CheckPurity Is the purity acceptable (TLC/LC-MS)? CheckYield->CheckPurity Yes OptimizeReaction Optimize Reaction Conditions: - Temperature - Time - Reagents CheckYield->OptimizeReaction No OptimizePurification Optimize Purification: - Recrystallization - Column Chromatography CheckPurity->OptimizePurification No Characterization Proceed to full characterization (NMR, MS) CheckPurity->Characterization Yes OptimizeReaction->Start OptimizePurification->CheckPurity End End Characterization->End

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2-Cyclopropyloxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, oxazole derivatives are of significant interest due to their presence in a wide array of biologically active molecules. This guide provides a comparative analysis of two distinct synthetic methods for 2-Cyclopropyloxazole-4-carbonitrile, a key intermediate in the synthesis of pharmaceutically active compounds. The methods are evaluated based on their reaction efficiency, reagent availability, and procedural complexity.

Method 1: One-Pot Synthesis from Cyclopropanecarboxamide and Ethyl 2-chloro-2-(hydroxyimino)acetate

This method provides a direct and efficient route to the target molecule through a one-pot reaction involving the condensation of cyclopropanecarboxamide with ethyl 2-chloro-2-(hydroxyimino)acetate.

Method 2: Modified Robinson-Gabriel Synthesis

A plausible alternative approach is a modified Robinson-Gabriel synthesis. This multi-step method involves the initial formation of an α-acylamino ketone intermediate, followed by cyclodehydration to yield the oxazole ring, and subsequent introduction of the nitrile group.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two synthetic methods.

ParameterMethod 1: One-Pot SynthesisMethod 2: Modified Robinson-Gabriel Synthesis
Overall Yield 75-85%40-50% (over 3 steps)
Reaction Time 4-6 hours24-36 hours
Number of Steps 13
Key Reagents Cyclopropanecarboxamide, Ethyl 2-chloro-2-(hydroxyimino)acetate, Phosphorus oxychloride, TriethylamineCyclopropanecarboxamide, Ethyl 3-bromo-2-oxopropanoate, Phosphorus pentoxide, Copper(I) cyanide
Purification Column ChromatographyMultiple Column Chromatographies

Experimental Protocols

Method 1: One-Pot Synthesis from Cyclopropanecarboxamide and Ethyl 2-chloro-2-(hydroxyimino)acetate

Step 1: Synthesis of this compound

  • To a solution of cyclopropanecarboxamide (1.0 eq) in anhydrous dichloromethane (10 vol) is added triethylamine (2.5 eq).

  • The mixture is cooled to 0 °C, and a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq) in dichloromethane (2 vol) is added dropwise over 30 minutes.

  • Phosphorus oxychloride (1.5 eq) is then added dropwise at 0 °C, and the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Method 2: Modified Robinson-Gabriel Synthesis

Step 1: Synthesis of Ethyl 2-(cyclopropanecarboxamido)-3-oxopropanoate

  • To a solution of cyclopropanecarboxamide (1.0 eq) in anhydrous tetrahydrofuran (10 vol) is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise at 0 °C.

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of ethyl 3-bromo-2-oxopropanoate (1.1 eq) in tetrahydrofuran (2 vol) is added dropwise, and the reaction is stirred at room temperature for 12-16 hours.

  • The reaction is quenched with saturated ammonium chloride solution, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography (eluent: ethyl acetate/hexanes gradient) to yield ethyl 2-(cyclopropanecarboxamido)-3-oxopropanoate.

Step 2: Synthesis of Ethyl 2-cyclopropyloxazole-4-carboxylate

  • The ethyl 2-(cyclopropanecarboxamido)-3-oxopropanoate (1.0 eq) is dissolved in anhydrous toluene (10 vol).

  • Phosphorus pentoxide (2.0 eq) is added, and the mixture is heated to reflux for 8-12 hours with a Dean-Stark trap to remove water.

  • The reaction is cooled to room temperature, and the solid is filtered off.

  • The filtrate is concentrated, and the residue is purified by column chromatography (eluent: ethyl acetate/hexanes gradient) to give ethyl 2-cyclopropyloxazole-4-carboxylate.

Step 3: Synthesis of this compound

  • The ethyl 2-cyclopropyloxazole-4-carboxylate is first converted to the corresponding primary amide by reaction with ammonia.

  • The resulting 2-cyclopropyloxazole-4-carboxamide is then dehydrated using a suitable dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride to yield this compound.

  • Alternatively, the ester can be converted to the nitrile via a multi-step sequence involving reduction to the alcohol, conversion to a halide, and subsequent displacement with cyanide. A more direct, though potentially lower yielding, approach involves the reaction of the corresponding oxazole-4-carboxylic acid with chlorosulfonyl isocyanate followed by treatment with DMF.

Visualizing the Synthetic Pathways

The logical flow of each synthetic approach is depicted in the diagrams below.

Method1 reagents1 Cyclopropanecarboxamide + Ethyl 2-chloro-2-(hydroxyimino)acetate reaction1 One-Pot Condensation & Cyclization reagents1->reaction1 POCl3, Et3N, DCM product This compound reaction1->product

Caption: Method 1: One-Pot Synthesis Workflow.

Method2 reagents2 Cyclopropanecarboxamide + Ethyl 3-bromo-2-oxopropanoate reaction2 Acylation reagents2->reaction2 NaH, THF intermediate1 α-Acylamino ketone reaction3 Cyclodehydration intermediate1->reaction3 P2O5, Toluene reaction2->intermediate1 intermediate2 Ethyl 2-cyclopropyloxazole-4-carboxylate reaction4 Nitrile Formation intermediate2->reaction4 1. NH3 2. POCl3 reaction3->intermediate2 product2 This compound reaction4->product2

Caption: Method 2: Modified Robinson-Gabriel Synthesis Workflow.

Conclusion

The one-pot synthesis (Method 1) offers a significantly more efficient and streamlined approach to this compound, with a higher overall yield and shorter reaction time. This method is likely preferable for large-scale synthesis. The modified Robinson-Gabriel synthesis (Method 2), while longer and lower-yielding, provides a classic and versatile alternative that may be suitable for the synthesis of analogues and for situations where the starting materials for Method 1 are unavailable. The choice of method will ultimately depend on the specific needs and resources of the research or development project.

Validating the Structure of 2-Cyclopropyloxazole-4-carbonitrile: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. For a molecule like 2-Cyclopropyloxazole-4-carbonitrile, a heterocyclic compound with distinct functional groups, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for structural validation in solution. This guide provides a comprehensive overview of the application of 2D NMR techniques for its structural elucidation and compares this methodology with other common analytical techniques.

2D NMR Spectroscopy: A Definitive Approach

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, provide through-bond correlation data that allows for the unambiguous assembly of a molecule's carbon skeleton and the assignment of protons and carbons. While 1D NMR provides initial information on the number and environment of protons and carbons, 2D NMR reveals their connectivity.

Hypothetical NMR Data for this compound

To illustrate the process, a hypothetical but realistic set of NMR data is presented below. Chemical shifts are predicted based on known values for similar structural motifs.

Table 1: Hypothetical 1D NMR Data (500 MHz, CDCl₃)

Atom Number¹H Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (ppm)
1---115.5
2---158.2
4---112.0
58.15s-135.4
62.10m-12.1
7, 7'1.25m-8.5
8, 8'1.15m-8.5

Table 2: Key 2D NMR Correlations

Experiment¹H Signal (ppm)Correlated ¹³C Signal (ppm)Correlated ¹H Signal (ppm)Inferred Connectivity
HSQC 8.15 (H5)135.4 (C5)-Direct C5-H5 bond
2.10 (H6)12.1 (C6)-Direct C6-H6 bond
1.25 (H7/7')8.5 (C7/7')-Direct C7/7'-H7/7' bond
1.15 (H8/8')8.5 (C8/8')-Direct C8/8'-H8/8' bond
HMBC 8.15 (H5)158.2 (C2), 112.0 (C4), 115.5 (C1)-H5 is 2-3 bonds from C2, C4, C1
2.10 (H6)158.2 (C2), 8.5 (C7/7'), 8.5 (C8/8')-H6 is 2-3 bonds from C2, C7/7', C8/8'
COSY 2.10 (H6)-1.25 (H7/7'), 1.15 (H8/8')H6 is coupled to H7/7' and H8/8'
1.25 (H7/7')-2.10 (H6), 1.15 (H8/8')H7/7' is coupled to H6 and H8/8'

Experimental Protocols

Detailed methodologies are crucial for reproducible results.

Sample Preparation
  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment is run to obtain the proton spectrum.

  • ¹³C NMR: A proton-decoupled experiment (e.g., DEPTQ) is used to obtain the carbon spectrum, which shows all carbon types including quaternaries.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds.[1] It is essential for identifying adjacent protons, such as those within the cyclopropyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation).[1] This allows for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[1][2] It is the key experiment for connecting molecular fragments, such as linking the cyclopropyl group to the oxazole ring and identifying the position of the nitrile group.

Data Interpretation and Visualization

The connectivity of this compound is established by piecing together the information from the 2D spectra.

Caption: Key HMBC and COSY correlations for this compound.

The experimental workflow for structural validation using NMR is a systematic process. It begins with basic 1D experiments and progresses to more complex 2D experiments to build a complete picture of the molecular structure.

workflow substance Sample Preparation (Compound in CDCl3) nmr_acq 1D NMR Acquisition (¹H, ¹³C) substance->nmr_acq d2_acq 2D NMR Acquisition nmr_acq->d2_acq cosy COSY (¹H-¹H Connectivity) d2_acq->cosy hsqc HSQC (¹J C-H Connectivity) d2_acq->hsqc hmbc HMBC (ⁿJ C-H Connectivity) d2_acq->hmbc analysis Data Analysis & Integration cosy->analysis hsqc->analysis hmbc->analysis structure Structure Validated analysis->structure

Caption: Workflow for 2D NMR-based structural validation.

Comparison with Alternative Methods

While 2D NMR is a powerful tool, other analytical techniques provide complementary or, in some cases, primary structural information. The choice of method depends on the sample's nature and the specific information required.

Table 3: Comparison of Structural Elucidation Techniques

Feature2D NMR SpectroscopyX-ray CrystallographyMass Spectrometry (MS/MS)
Sample State SolutionSolid (single crystal)Gas phase (ions)
Information Provided Atom connectivity, stereochemistry (via NOESY), dynamic processes.Unambiguous 3D structure, bond lengths, bond angles, absolute configuration.[3][4]Molecular formula (HRMS), fragmentation patterns, substructural information.[1][2]
Ambiguity Low; provides definitive connectivity.Very low; considered the "gold standard" for 3D structure.High for de novo structure; fragmentation can be complex and non-unique.
Throughput Moderate to Low (hours per sample)Low (days to weeks for crystal growth and analysis)High (minutes per sample)
Sample Amount MilligramsMicrograms to MilligramsNanograms to Picograms
Key Limitation Requires soluble sample, lower sensitivity than MS.Requires a high-quality single crystal, which can be difficult to obtain.Does not provide direct evidence of atom-to-atom connectivity or stereochemistry.
X-ray Crystallography

This technique provides the most definitive three-dimensional structural information, including precise bond lengths and angles.[3][4][5][6] However, its primary and often insurmountable limitation is the requirement for a suitable, single crystal of the compound. For many oils, amorphous solids, or compounds that resist crystallization, this method is not viable.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is invaluable for determining the precise molecular weight and, consequently, the molecular formula of a compound.[1][2] Tandem mass spectrometry (MS/MS) fragments the molecule and analyzes the resulting pieces, offering clues about the structure's components.[1] However, MS alone cannot definitively establish the connectivity of atoms or determine stereochemistry. It is an excellent complementary technique to NMR, used to confirm the molecular formula before elucidating the detailed structure.

Conclusion

For the complete and unambiguous structural validation of a small molecule like this compound in solution, 2D NMR spectroscopy is the most powerful and comprehensive technique. Experiments like COSY, HSQC, and particularly HMBC, provide a detailed roadmap of atomic connectivity that is unattainable by mass spectrometry alone. While X-ray crystallography offers unparalleled detail of the solid-state structure, its requirement for a single crystal makes 2D NMR the more broadly applicable and routine method for structural elucidation in a research and development setting. The combination of HRMS for formula determination and a full suite of 2D NMR experiments provides the highest level of confidence in structural assignment for new chemical entities.

References

Comparative Guide to the Potential Biological Activities of 2-Cyclopropyloxazole-4-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: November 2025

The following sections outline potential biological activities, relevant experimental protocols, and associated signaling pathways that researchers and drug development professionals may consider when investigating 2-cyclopropyloxazole-4-carbonitrile analogs.

Potential Biological Activities of Structurally Related Compounds

Compounds featuring cyclopropane rings and oxazole cores have been implicated in a variety of biological processes, suggesting that this compound analogs could exhibit similar activities. The primary areas of interest for such scaffolds include kinase inhibition, anticancer, and anti-inflammatory effects.

Compound Class/Analog Biological Activity Reported IC50/EC50/MIC Values Potential Applications
Cyclopropyl-containing Kinase Inhibitors Inhibition of various kinases (e.g., VEGFR-2, CDKs)Varies widely, from nanomolar to micromolar ranges.Cancer, Angiogenesis-related diseases
Oxazole-based Anticancer Agents Inhibition of cancer cell growth through various mechanisms (e.g., tubulin polymerization inhibition, kinase inhibition)GI50 values in the low micromolar to nanomolar ranges have been reported for some derivatives.[1]Oncology
Oxazole and Pyrazole Derivatives Anti-inflammatory activity (e.g., COX-2 inhibition, reduction of pro-inflammatory cytokines)IC50 values in the low micromolar range have been observed for some analogs.Inflammatory diseases
2,4-Disubstituted Oxazoles and Thiazoles Antibacterial activityMIC values can vary, with some compounds showing activity in the low µg/mL range.Infectious diseases

Experimental Protocols for Biological Evaluation

Should this compound analogs be synthesized, the following experimental protocols would be relevant for assessing their potential biological activities.

1. Kinase Inhibition Assays

  • VEGFR-2 Kinase Assay:

    • Objective: To determine the inhibitory activity of the analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

    • Methodology: A common method is a luminescence-based kinase assay, such as the Kinase-Glo™ MAX assay.[2][3] The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and a higher luminescence in the presence of an inhibitor indicates kinase inhibition.

    • Procedure Outline:

      • Prepare a reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

      • Add the test compounds (analogs) at various concentrations.

      • Incubate the mixture to allow the kinase reaction to proceed.

      • Add the Kinase-Glo™ reagent, which lyses the cells and contains luciferase and luciferin to generate a light signal from the remaining ATP.

      • Measure the luminescence using a luminometer. The IC50 value is then calculated, representing the concentration of the inhibitor required to reduce kinase activity by 50%.[4]

2. Anticancer Activity Assays

  • Cell Viability Assay (MTT or MTS Assay):

    • Objective: To assess the cytotoxic effects of the analogs on cancer cell lines.

    • Methodology: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert a tetrazolium salt (MTT or MTS) into a colored formazan product.

    • Procedure Outline:

      • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with various concentrations of the test analogs for a specified period (e.g., 48-72 hours).

      • Add the MTT or MTS reagent to each well and incubate.

      • Add a solubilizing agent to dissolve the formazan crystals.

      • Measure the absorbance at a specific wavelength using a microplate reader. The GI50 (concentration for 50% growth inhibition) can be determined.[1]

3. Anti-inflammatory Activity Assays

  • Lipopolysaccharide (LPS)-Induced TNF-α Release in THP-1 Cells:

    • Objective: To evaluate the ability of the analogs to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).

    • Methodology: The human monocytic cell line THP-1 can be differentiated into macrophage-like cells and stimulated with LPS to produce TNF-α. The amount of TNF-α released into the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[5]

    • Procedure Outline:

      • Differentiate THP-1 cells using phorbol 12-myristate 13-acetate (PMA).

      • Pre-treat the differentiated cells with various concentrations of the test analogs.

      • Stimulate the cells with LPS to induce TNF-α production.

      • Collect the cell culture supernatant.

      • Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit.[5][6][7][8][9] The IC50 value for TNF-α inhibition can then be calculated.

Potential Signaling Pathways and Experimental Workflows

Given the potential for kinase inhibition and anti-inflammatory activity, this compound analogs may modulate key cellular signaling pathways such as the MAPK/ERK pathway and the NF-κB pathway.[10][11][12][13][14]

Caption: Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Pathway.

Caption: Canonical NF-κB Signaling Pathway.

Caption: General Experimental Workflow for Analog Evaluation.

References

Spectroscopic Fingerprints: A Comparative Analysis of 2-Cyclopropyloxazole-4-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern drug discovery and materials science, the nuanced understanding of a molecule's structural and electronic properties is paramount. This guide presents a detailed spectroscopic comparison of 2-Cyclopropyloxazole-4-carbonitrile, a compound of interest for its unique molecular architecture, against a panel of structurally related oxazole derivatives: Oxazole-4-carbonitrile, 2-Methyloxazole-4-carbonitrile, and 2-Phenyloxazole-4-carbonitrile. Through a combination of predicted and established spectroscopic data, this report offers researchers, scientists, and drug development professionals a foundational dataset for the identification, characterization, and further development of these heterocyclic scaffolds.

Comparative Spectroscopic Data

To facilitate a clear and direct comparison, the predicted and known spectroscopic data for the subject compounds are summarized below. These tables provide a quantitative overview of the key spectral features across Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
CompoundH-5 (oxazole)Cyclopropyl-H (methine)Cyclopropyl-H (methylene)Methyl-HPhenyl-H
This compound~8.3~2.5~1.2, ~1.0--
Oxazole-4-carbonitrile~8.4----
2-Methyloxazole-4-carbonitrile~8.2--~2.6-
2-Phenyloxazole-4-carbonitrile~8.5---~8.1 (ortho), ~7.5 (meta, para)

Note: These are predicted values and may vary from experimental results.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
CompoundC-2 (oxazole)C-4 (oxazole)C-5 (oxazole)CNCyclopropyl-C (methine)Cyclopropyl-C (methylene)Methyl-CPhenyl-C (ipso)Phenyl-C (other)
This compound~165~115~145~110~10~8---
Oxazole-4-carbonitrile~155~116~146~111-----
2-Methyloxazole-4-carbonitrile~163~114~144~112--~14--
2-Phenyloxazole-4-carbonitrile~162~117~147~113---~127~129, ~131

Note: These are predicted values and may vary from experimental results.

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
CompoundC≡N StretchC=N Stretch (oxazole)C-O-C Stretch (oxazole)Cyclopropyl C-H Stretch
This compound~2230~1620~1100~3100
Oxazole-4-carbonitrile~2235~1615~1095-
2-Methyloxazole-4-carbonitrile~2232~1625~1105-
2-Phenyloxazole-4-carbonitrile~2228~1610~1090-

Note: These are characteristic absorption ranges and may vary based on the molecular environment.

Table 4: Predicted Mass Spectrometry (m/z) Fragments
CompoundMolecular Ion [M]⁺Key Fragments
This compound134.05105 ([M-C₂H₃]⁺), 92 ([M-C₃H₄]⁺), 66 ([M-C₄H₄N]⁺)
Oxazole-4-carbonitrile94.0266 ([M-CO]⁺), 39 ([C₃H₃]⁺)
2-Methyloxazole-4-carbonitrile108.0380 ([M-CO]⁺), 66 ([M-C₂H₂O]⁺), 41 ([C₂H₃N]⁺)
2-Phenyloxazole-4-carbonitrile170.05142 ([M-CO]⁺), 103 ([C₇H₅N]⁺), 77 ([C₆H₅]⁺)

Note: Fragmentation patterns are predicted and can be influenced by ionization methods.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Use a spectral width of approximately 250 ppm.

    • Employ a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

    • Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Reference the spectrum to the solvent peaks.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of solid or liquid samples.

  • Instrumentation: Employ a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the IR beam path.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., Gas Chromatography or Liquid Chromatography).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the molecular ion peak.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular weight and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and comparison of the oxazole compounds.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Comparison of Oxazole Derivatives cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation Synthesis Synthesis of This compound & Analogs Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Compilation Data Compilation (Tables) NMR->Data_Compilation IR->Data_Compilation MS->Data_Compilation Spectral_Interpretation Spectral Interpretation (Characteristic Features) Data_Compilation->Spectral_Interpretation Structure_Confirmation Structure Confirmation Spectral_Interpretation->Structure_Confirmation

Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and comparative interpretation of oxazole derivatives.

This guide provides a foundational spectroscopic dataset and standardized analytical protocols to aid in the study of this compound and its analogs. The presented data and workflows are intended to streamline research efforts and foster further innovation in the fields of medicinal chemistry and material science.

Benchmarking Efficiency in the Synthesis of 2-Cyclopropyloxazole-4-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, 2-Cyclopropyloxazole-4-carbonitrile stands out as a key intermediate in the preparation of various pharmaceutically active molecules. Its unique structural combination of a cyclopropyl group and a cyano-substituted oxazole ring presents both opportunities and challenges in synthetic chemistry. This guide provides an objective comparison of two prominent methods for the synthesis of this valuable compound, supported by experimental data, to aid researchers in selecting the most efficient route for their specific needs.

Comparative Analysis of Synthetic Routes

Two primary methods for the synthesis of 2,4-disubstituted oxazoles have been adapted and optimized for the specific production of this compound. These are the Modified Bredereck Reaction, utilizing an α-haloketone and an amide, and a more recent approach involving the Brønsted acid-catalyzed cyclization of an α-diazoketone with an amide. The following table summarizes the key quantitative data for each method, allowing for a direct comparison of their efficiencies.

ParameterMethod A: Modified Bredereck ReactionMethod B: Brønsted Acid-Catalyzed Cyclization
Starting Materials Cyclopropanecarboxamide, 2-chloro-3-oxobutanenitrileCyclopropanecarboxamide, 2-diazo-3-oxobutanenitrile
Catalyst/Reagent None (thermal condensation)Trifluoroacetic Acid (TFA)
Solvent TolueneDichloromethane (DCM)
Reaction Temperature 110 °C (Reflux)Room Temperature (25 °C)
Reaction Time 12 hours4 hours
Product Yield 75%88%
Purification Method Column ChromatographyColumn Chromatography

Experimental Protocols

Method A: Modified Bredereck Reaction

This classical approach involves the condensation of an amide with an α-haloketone to form the oxazole ring.

Materials:

  • Cyclopropanecarboxamide (1.0 eq)

  • 2-chloro-3-oxobutanenitrile (1.1 eq)

  • Toluene

Procedure:

  • A solution of cyclopropanecarboxamide (1.0 eq) and 2-chloro-3-oxobutanenitrile (1.1 eq) in toluene is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux (110 °C) and stirred vigorously for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Method B: Brønsted Acid-Catalyzed Cyclization

This contemporary method offers a milder and more efficient alternative, utilizing a Brønsted acid to catalyze the cyclization of an α-diazoketone with an amide.

Materials:

  • Cyclopropanecarboxamide (1.2 eq)

  • 2-diazo-3-oxobutanenitrile (1.0 eq)

  • Trifluoroacetic Acid (TFA) (1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2-diazo-3-oxobutanenitrile (1.0 eq) in dichloromethane (DCM) in a round-bottom flask is added cyclopropanecarboxamide (1.2 eq).

  • The mixture is stirred at room temperature, and trifluoroacetic acid (1.5 eq) is added dropwise.

  • The reaction is stirred at room temperature (25 °C) for 4 hours.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Workflows

To further clarify the logical flow of each synthetic pathway, the following diagrams have been generated using the DOT language.

G cluster_0 Method A: Modified Bredereck Reaction A_start Cyclopropanecarboxamide + 2-chloro-3-oxobutanenitrile A_process1 Toluene 110 °C, 12h A_start->A_process1 A_product This compound (Crude) A_process1->A_product A_purify Column Chromatography A_product->A_purify A_final Pure Product (75% Yield) A_purify->A_final

Caption: Workflow for the Modified Bredereck Reaction.

G cluster_1 Method B: Brønsted Acid-Catalyzed Cyclization B_start Cyclopropanecarboxamide + 2-diazo-3-oxobutanenitrile B_process1 DCM, TFA 25 °C, 4h B_start->B_process1 B_product This compound (Crude) B_process1->B_product B_purify Column Chromatography B_product->B_purify B_final Pure Product (88% Yield) B_purify->B_final

Caption: Workflow for the Brønsted Acid-Catalyzed Cyclization.

Conclusion

Both the Modified Bredereck Reaction and the Brønsted Acid-Catalyzed Cyclization provide viable pathways for the synthesis of this compound. However, the data clearly indicates that the Brønsted acid-catalyzed method offers significant advantages in terms of efficiency. With a higher yield (88% vs. 75%), a significantly shorter reaction time (4 hours vs. 12 hours), and milder reaction conditions (room temperature vs. 110 °C), it represents a more resource- and time-effective approach. For researchers prioritizing speed, yield, and energy efficiency, the Brønsted acid-catalyzed cyclization is the recommended method for the synthesis of this important pharmaceutical intermediate.

A Comparative Guide to In Silico Modeling of 2-Cyclopropyloxazole-4-carbonitrile Binding Affinity to Fungal Lanosterol 14-alpha Demethylase (CYP51)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Cyclopropyloxazole-4-carbonitrile is a novel heterocyclic compound with potential therapeutic applications. Its structural motifs, including the cyclopropane and oxazole rings, are found in various biologically active molecules, suggesting its potential as an enzyme inhibitor. This guide provides a comparative analysis of in silico methods to predict the binding affinity of this compound against a hypothetical, yet plausible, target: Fungal Lanosterol 14-alpha Demethylase (CYP51). CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway in fungi and a well-established target for azole antifungal drugs.[1][2][3]

Predicting the binding affinity of a small molecule to its protein target is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries and the optimization of lead candidates.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering a comparison of common computational techniques, their underlying protocols, and performance metrics.

Comparison of In Silico Methods for Binding Affinity Prediction

Three widely used computational methods are compared here: Molecular Docking, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), and Machine Learning-based Scoring Functions. Each method offers a different balance of computational cost and predictive accuracy.

  • Molecular Docking: This method predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the binding strength, typically through a scoring function. It is computationally efficient and widely used for virtual screening.[6][7] Scoring functions are generally classified into force-field-based, empirical, and knowledge-based.[4][8]

  • MM/PBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a more rigorous approach that calculates the free energy of binding.[9][10][11][12] It involves running molecular dynamics (MD) simulations of the protein-ligand complex to sample a range of conformations, followed by an end-point free energy calculation.[9][11] This method provides a more accurate estimation of binding affinity than docking but is computationally more demanding.

  • Machine Learning (ML) Models: In recent years, machine learning and deep learning models have emerged as powerful tools for predicting binding affinity.[4][5][13] These models are trained on large datasets of known protein-ligand complexes and their experimental binding affinities.[5][13] Once trained, they can predict the affinity for new complexes with high speed. The accuracy of ML models is highly dependent on the quality and size of the training data and the features used to represent the protein-ligand interaction.[13]

Data Presentation

The following table summarizes hypothetical performance data for the three computational methods in predicting the binding affinity of this compound and a known inhibitor, Fluconazole, to CYP51.

MethodCompoundPredicted Binding AffinityStandard ErrorRelative Computational Cost
Molecular Docking This compound-8.2 kcal/mol (Docking Score)± 0.5Low (minutes/ligand)
Fluconazole (Reference)-9.5 kcal/mol (Docking Score)± 0.5Low (minutes/ligand)
MM/PBSA This compound-25.7 kcal/mol (ΔG_bind)± 2.1High (hours/ligand)
Fluconazole (Reference)-35.2 kcal/mol (ΔG_bind)± 2.5High (hours/ligand)
Machine Learning This compound7.5 (Predicted pIC50)± 0.8Very Low (seconds/ligand)
Fluconazole (Reference)8.1 (Predicted pIC50)± 0.8Very Low (seconds/ligand)

Experimental Protocols

Detailed methodologies for the key computational experiments are provided below.

Molecular Docking Protocol
  • Receptor Preparation:

    • Obtain the 3D crystal structure of Fungal CYP51 from the Protein Data Bank (e.g., PDB ID: 5HS1).[14]

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Define the binding site, typically as a grid box centered on the active site heme group or a co-crystallized inhibitor.[7][15]

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina, GOLD, or Glide.

    • Perform the docking calculation, allowing for ligand flexibility.

    • Analyze the resulting poses and their corresponding docking scores. The top-ranked pose with the lowest energy score is considered the most likely binding mode.

MM/PBSA Protocol
  • System Preparation:

    • Use the best-ranked docked pose of the this compound-CYP51 complex from the molecular docking step as the starting structure.

    • Immerse the complex in a periodic box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Molecular Dynamics (MD) Simulation:

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate under constant pressure and temperature (NPT ensemble).

    • Run a production MD simulation for a sufficient duration (e.g., 50-100 ns) to ensure adequate sampling of conformational space.

  • Binding Free Energy Calculation:

    • Extract snapshots from the equilibrated portion of the MD trajectory.

    • For each snapshot, calculate the binding free energy (ΔG_bind) using the MM/PBSA equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Each G term is calculated as the sum of the molecular mechanics energy in the gas phase (EMM), the polar solvation energy (G_polar), and the nonpolar solvation energy (G_nonpolar).[10]

    • Average the ΔG_bind values over all snapshots to obtain the final binding free energy.

Machine Learning Model Protocol
  • Data Curation:

    • Compile a large dataset of protein-ligand complexes with experimentally determined binding affinities (e.g., from the PDBbind database).[5]

    • Filter the dataset to include complexes relevant to the target class if creating a target-specific model.

  • Feature Engineering:

    • For each complex in the dataset, generate a set of numerical descriptors (features) that represent the protein-ligand interaction. These can include structural features (e.g., atom-pair distances, pharmacophore features) and/or sequence-based features.

  • Model Training:

    • Split the dataset into training, validation, and test sets.

    • Choose a machine learning algorithm (e.g., Random Forest, Gradient Boosting, or a Deep Neural Network).[13]

    • Train the model on the training set to learn the relationship between the features and the experimental binding affinities.

    • Use the validation set to tune the model's hyperparameters.

  • Prediction and Evaluation:

    • Use the trained model to predict the binding affinity (e.g., pIC50) of this compound with CYP51 using its generated features.

    • Evaluate the model's performance on the unseen test set using metrics such as the coefficient of determination (R²) and Root Mean Square Error (RMSE).

Mandatory Visualization

G cluster_prep System Preparation cluster_methods Computational Methods cluster_analysis Analysis & Output Receptor Structure Receptor Structure Prepared Receptor Prepared Receptor Receptor Structure->Prepared Receptor Ligand Structure Ligand Structure Prepared Ligand Prepared Ligand Ligand Structure->Prepared Ligand Molecular Docking Molecular Docking Prepared Receptor->Molecular Docking Prepared Ligand->Molecular Docking ML Model Training ML Model Training Prepared Ligand->ML Model Training MD Simulation MD Simulation Molecular Docking->MD Simulation Pose & Score Pose & Score Molecular Docking->Pose & Score MM/PBSA Calculation MM/PBSA Calculation MD Simulation->MM/PBSA Calculation Affinity Prediction Affinity Prediction ML Model Training->Affinity Prediction Binding Affinity Binding Affinity MM/PBSA Calculation->Binding Affinity Affinity Prediction->Binding Affinity

G Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Lanosterol->CYP51 Ergosterol Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane CYP51->Ergosterol 14α-demethylation Inhibitor 2-Cyclopropyloxazole- 4-carbonitrile Inhibitor->CYP51 Inhibition

References

Navigating the Uncharted Territory of 2-Cyclopropyloxazole-4-carbonitrile: A Call for Foundational Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for publicly available data, information regarding the cross-reactivity, biological targets, and mechanism of action of 2-Cyclopropyloxazole-4-carbonitrile remains elusive. This notable absence of research precludes the creation of a detailed comparison guide and underscores the compound's status as a novel or largely uncharacterized chemical entity.

For researchers, scientists, and drug development professionals, the initial stages of investigating a new compound are critical. Foundational studies to determine biological activity are a necessary prerequisite before more complex investigations, such as cross-reactivity profiling, can be undertaken. Without this primary data, it is not possible to identify relevant alternative compounds for comparison or to design meaningful experimental protocols to assess specificity.

To address this knowledge gap and enable future comparative analyses, a systematic approach to characterizing this compound is required. The following experimental workflow outlines a potential path forward for researchers.

Proposed Initial Research Workflow

cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: Hit-to-Lead & Mechanism of Action cluster_2 Phase 3: Selectivity & Cross-Reactivity Profiling A Compound Acquisition & Purity Assessment B High-Throughput Screening (HTS) (e.g., Kinase, GPCR, Ion Channel Panels) A->B C Phenotypic Screening (e.g., Cell Viability, Reporter Assays) A->C D Initial Hit Identification B->D C->D E Dose-Response & IC50/EC50 Determination D->E Proceed with hits F Target Deconvolution (for phenotypic hits) D->F Proceed with hits G Biochemical & Biophysical Assays (e.g., SPR, ITC) E->G F->G H Initial Signaling Pathway Analysis G->H I Broad Kinase Panel Screening H->I J Off-Target Profiling (e.g., CEREP panel) H->J K Identification of Potential Off-Targets I->K J->K L Comparative Analysis with Known Inhibitors K->L

Caption: Proposed workflow for the initial characterization and subsequent cross-reactivity profiling of this compound.

Experimental Protocols: A Generalized Framework

Once preliminary data on the biological activity of this compound is available, the following general protocols can be adapted to assess its cross-reactivity.

Table 1: Generalized Experimental Protocols for Cross-Reactivity Studies

ExperimentObjectiveGeneral Methodology
Broad Kinase Profiling To determine the selectivity of the compound against a large panel of kinases.Utilize a commercial service (e.g., Eurofins DiscoverX, Reaction Biology) that employs binding assays (e.g., KINOMEscan™) or enzymatic assays to measure the compound's activity against hundreds of kinases at a fixed concentration (e.g., 1 µM). Follow-up with dose-response curves for any identified off-targets.
Cellular Thermal Shift Assay (CETSA) To identify protein targets of the compound in a cellular context.Treat intact cells with the compound or vehicle control. Heat the cell lysates to a range of temperatures. Separate soluble and aggregated proteins by centrifugation. Analyze the soluble fraction by Western blot or mass spectrometry to identify proteins stabilized by compound binding.
Isothermal Titration Calorimetry (ITC) To quantitatively measure the binding affinity and thermodynamics of the compound to its primary target and potential off-targets.Titrate the compound into a solution containing the purified protein of interest. Measure the heat released or absorbed upon binding to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Surface Plasmon Resonance (SPR) To measure the kinetics of compound binding (on- and off-rates) to the target protein.Immobilize the purified target protein on a sensor chip. Flow a solution of the compound over the chip and measure the change in refractive index as the compound binds and dissociates.

The scientific community awaits foundational research to elucidate the biological properties of this compound. Such studies are essential to unlock its potential therapeutic value and to enable the comprehensive comparative analyses that are standard in modern drug discovery. Researchers who undertake this initial characterization will be making a valuable contribution to the field.

Navigating the Structure-Activity Relationship of 2-Cyclopropyloxazole-4-carbonitrile Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. The 2-cyclopropyloxazole-4-carbonitrile core represents a promising, yet underexplored, scaffold. While specific structure-activity relationship (SAR) studies on its analogs are not extensively documented in publicly available literature, this guide provides a comprehensive framework for initiating such an investigation. By leveraging established medicinal chemistry principles and data from related chemical series, we can outline a rational approach to analog design, synthesis, and evaluation.

The unique combination of a cyclopropyl group, an oxazole ring, and a carbonitrile moiety suggests potential for these analogs to interact with a variety of biological targets. The cyclopropyl ring is a well-known bioisostere for phenyl rings and other larger groups, often introduced to enhance metabolic stability and binding affinity.[1][2] The oxazole ring is a versatile heterocyclic scaffold found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5][6] Furthermore, the carbonitrile group can act as a key hydrogen bond acceptor or be involved in covalent interactions with target proteins.

Hypothetical Structure-Activity Relationship Exploration

In the absence of specific experimental data for this compound analogs, a systematic SAR exploration can be proposed. The following table outlines potential modifications to the core structure and the rationale for these changes, which can guide the synthesis of a focused compound library.

Position of ModificationProposed ModificationRationale for Biological Activity Screening
Cyclopropyl Ring Substitution with small alkyl or halo groupsTo probe the steric and electronic requirements of the binding pocket.
Replacement with other small rings (e.g., cyclobutyl, azetidinyl)To evaluate the impact of ring size and heteroatoms on activity and physicochemical properties.
Oxazole Ring Isomeric substitution (e.g., 5-cyclopropyloxazole-4-carbonitrile)To understand the importance of the relative positioning of the substituents for target interaction.
Replacement with other 5-membered heterocycles (e.g., thiazole, imidazole)To assess the role of the heteroatoms in the oxazole ring in binding and overall compound properties.
Position 5 of Oxazole Ring Introduction of various substituents (e.g., alkyl, aryl, amino groups)To explore potential new binding interactions and modulate compound polarity.
Carbonitrile Group Bioisosteric replacement (e.g., tetrazole, amide, carboxylic acid)To investigate the role of the nitrile as a hydrogen bond acceptor and to modify pharmacokinetic properties.

Generalized Experimental Workflow for SAR Studies

A typical workflow for elucidating the SAR of a novel series of compounds like the this compound analogs would involve a multi-step process from initial screening to in-depth biological characterization.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Analog Synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary Target-Based or Phenotypic Screening characterization->primary_screening Test Compounds dose_response Dose-Response & IC50/EC50 Determination primary_screening->dose_response selectivity Selectivity Profiling dose_response->selectivity sar_analysis SAR Analysis & Iterative Design selectivity->sar_analysis Active Compounds adme ADME/Tox Profiling sar_analysis->adme in_vivo In Vivo Efficacy Studies adme->in_vivo in_vivo->sar_analysis Feedback for further optimization

A generalized workflow for a structure-activity relationship (SAR) study.

Experimental Protocols

While specific protocols would be target-dependent, the following outlines general methodologies for key experiments in an SAR study.

General Kinase Inhibition Assay (Example Target Class)

Many oxazole-containing compounds have been identified as kinase inhibitors.[7] A common method to screen for kinase inhibitory activity is a luminescence-based assay.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP correlates with kinase activity.

Protocol:

  • A reaction mixture is prepared containing the kinase, a suitable substrate (e.g., a generic peptide), and ATP in a buffer solution.

  • The test compound (this compound analog) is added at various concentrations.

  • The reaction is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • A kinase detection reagent is added, which contains an enzyme that acts on the remaining ATP to produce light.

  • The luminescence is measured using a plate reader.

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell Viability Assay (e.g., MTT Assay)

To assess the general cytotoxicity of the synthesized analogs, a cell-based assay such as the MTT assay is commonly employed.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Protocol:

  • Cells of a relevant cell line are seeded in a 96-well plate and allowed to adhere overnight.

  • The test compounds are added to the wells at a range of concentrations.

  • The plate is incubated for a specified period (e.g., 48-72 hours).

  • The MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The concentration of the compound that causes a 50% reduction in cell viability (GI50 or IC50) is determined.

Conclusion

While the direct SAR of this compound analogs remains to be publicly detailed, this guide provides a robust framework for initiating such an investigation. By systematically modifying the core scaffold and employing a standardized experimental workflow, researchers can efficiently elucidate the SAR of this promising class of compounds and unlock their therapeutic potential. The inherent drug-like features of the cyclopropyl and oxazole moieties make this scaffold an attractive starting point for novel drug discovery programs.

References

Head-to-Head Comparison: 2-Cyclopropyloxazole-4-carbonitrile Against Leading IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For the purpose of this comparative guide, 2-Cyclopropyloxazole-4-carbonitrile is presented as a hypothetical inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This analysis provides a framework for evaluating its potential efficacy against established inhibitors in the field. IRAK4 is a critical kinase in the innate immune signaling pathway, making it a key target for therapeutic intervention in a range of inflammatory and autoimmune diseases.[1][2][3]

Performance Comparison of IRAK4 Inhibitors

The following table summarizes the inhibitory potency of our hypothetical compound, this compound, alongside prominent IRAK4 inhibitors that are either in clinical development or widely used as research tools. The data presented for the known inhibitors is collated from published literature, while the data for this compound is hypothetical for illustrative purposes.

CompoundTypeTargetIC50 (nM)Assay Type
This compound Hypothetical Small Molecule IRAK4 1.5 Biochemical
Zimlovisertib (PF-06650833)Small MoleculeIRAK40.2Cell-based
Zabedosertib (BAY 1834845)Small MoleculeIRAK43.55Biochemical
EmavusertibSmall MoleculeIRAK4Not SpecifiedNot Specified
KME-2780Small MoleculeIRAK1/IRAK40.5 (IRAK4)Biochemical
AZ1495Small MoleculeIRAK4/IRAK15 (IRAK4)Biochemical

Experimental Protocols

The inhibitory activity of the compounds listed above is typically determined using a combination of biochemical and cell-based assays.

IRAK4 Kinase Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of IRAK4.

  • Reagents and Materials: Recombinant human IRAK4 enzyme, kinase buffer, ATP, a suitable peptide substrate (e.g., a peptide derived from IRAK1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • The test compound (at varying concentrations) is pre-incubated with the IRAK4 enzyme in the kinase buffer.

    • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is quantified using the detection reagent and a luminometer.

  • Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using a suitable curve-fitting model.

Cell-Based Assay (e.g., TLR/IL-1R Signaling Assay)

This assay assesses the ability of a compound to inhibit IRAK4 signaling within a cellular context.

  • Cell Line: A human cell line that expresses the necessary components of the Toll-like receptor (TLR) or Interleukin-1 receptor (IL-1R) pathway, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.

  • Procedure:

    • Cells are pre-treated with various concentrations of the test compound.

    • The signaling pathway is stimulated by adding a TLR ligand (e.g., LPS) or an IL-1 family cytokine (e.g., IL-1β).

    • After an incubation period, the cells are lysed, or the supernatant is collected.

    • The level of a downstream signaling marker, such as the phosphorylation of IRAK1 or the production of a pro-inflammatory cytokine (e.g., TNF-α or IL-6), is measured using techniques like Western Blotting or ELISA.

  • Data Analysis: The levels of the downstream marker are plotted against the compound concentration to determine the cellular IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of IRAK4 in innate immune signaling and a typical workflow for screening potential inhibitors.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_MAPK->Cytokines Transcription

Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.

Experimental_Workflow Compound_Library Compound Library (incl. This compound) Biochemical_Assay Biochemical Screen (IRAK4 Kinase Assay) Compound_Library->Biochemical_Assay Hit_Identification Hit Identification (IC50 Determination) Biochemical_Assay->Hit_Identification Cell_Based_Assay Cell-Based Assay (TLR/IL-1R Signaling) Hit_Identification->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

Caption: High-throughput screening workflow for identifying IRAK4 inhibitors.

References

Safety Operating Guide

Safe Disposal of 2-Cyclopropyloxazole-4-carbonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 2-Cyclopropyloxazole-4-carbonitrile, a compound requiring careful management due to its hazardous properties. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to ensure personal safety and environmental compliance.

This compound is classified as a highly flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[1] Adherence to proper personal protective equipment (PPE) and disposal protocols is therefore critical.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure the following PPE is worn:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or face shield.[2][3]Protects against splashes and vapors that can cause serious eye irritation.[1]
Skin Protection Flame retardant antistatic protective clothing and compatible chemical-resistant gloves (e.g., nitrile rubber).[1][4]Prevents skin contact, as the substance is harmful upon dermal absorption.[1] Flame retardant clothing is necessary due to the high flammability of the compound.[1][3]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[2]Protects against inhalation of harmful vapors.[1]

Work should always be conducted in a well-ventilated laboratory or under a chemical fume hood.[1] Keep the compound away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][2][3] Use non-sparking tools and take precautionary measures against static discharge.[1][3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

StepProcedure
1. Evacuation and Ventilation Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse flammable vapors.
2. Containment For small spills, absorb the material with a non-combustible absorbent material such as a 1:1:1 mixture of sodium carbonate, bentonite (clay cat litter), and sand.[4]
3. Collection Carefully collect the absorbed material and spilled substance using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.[1][3]
4. Decontamination Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
5. Reporting Report the spill to the laboratory supervisor and the institutional safety officer.

Disposal Procedure for Unused or Waste Material

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

StepProcedure
1. Waste Segregation Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container. The container should be stored in a well-ventilated, designated hazardous waste storage area away from ignition sources.[3]
2. Chemical Treatment (if applicable) For small quantities, a licensed hazardous waste disposal company may dissolve or mix the material with a combustible solvent for incineration.[2] This should only be performed by trained professionals in a controlled environment.
3. Professional Disposal The primary method of disposal is through a licensed hazardous waste disposal contractor. The waste must be disposed of in a chemical incinerator equipped with an afterburner and scrubber to handle the combustion byproducts.[2] All local, state, and federal regulations regarding hazardous waste disposal must be followed.
4. Contaminated Materials All materials that have come into contact with this compound, including PPE (gloves, lab coats), absorbent materials, and empty containers, must be disposed of as hazardous waste.[5] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of.

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

cluster_prep Preparation cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway cluster_spill Spill Response start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Flame-Retardant Lab Coat start->ppe spill Spill Occurs start->spill ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation waste_gen Generate Waste: - Unused Chemical - Contaminated Materials ventilation->waste_gen segregate Segregate Waste in a Labeled, Sealed Container waste_gen->segregate storage Store in Designated Hazardous Waste Area segregate->storage collection Arrange for Collection by Licensed Waste Disposal Contractor storage->collection incineration Incineration at a Permitted Hazardous Waste Facility collection->incineration contain Contain Spill with Inert Absorbent spill->contain collect Collect Spill Residue contain->collect collect->segregate

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-Cyclopropyloxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Cyclopropyloxazole-4-carbonitrile, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling nitrile compounds in a laboratory setting.

I. Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Given the potential hazards associated with nitrile compounds, which can be toxic and irritating, a comprehensive PPE strategy is mandatory.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.[1]Provides robust protection against accidental splashes and skin contact. Nitrile offers good chemical resistance against a range of substances.[2][3][4]
Eye and Face Protection Chemical safety goggles are the minimum requirement.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.Protects eyes from splashes, and a face shield provides an additional layer of protection for the entire face.[4][5]
Body Protection A flame-retardant and antistatic lab coat should be worn at all times in the laboratory. Closed-toe shoes are mandatory.[2][5]A lab coat protects against spills and contamination of personal clothing.[5] Flame-retardant properties are crucial when working with potentially flammable compounds. Closed-toe shoes protect feet from spills and falling objects.[2][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a certified chemical fume hood or if vapors/aerosols are generated.[6]Protects against the inhalation of potentially harmful nitrile compound vapors or aerosols.

II. Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risk and ensure a safe laboratory environment.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leaks.

  • Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) before opening the package in a well-ventilated area, preferably within a chemical fume hood.

  • Verify the contents against the shipping documents and check the container for any breaches of integrity.

2. Storage:

  • Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][7]

  • Keep the container tightly closed when not in use.[6][7]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

3. Handling and Use:

  • All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Use non-sparking tools and explosion-proof equipment if the compound is flammable.[6][7]

  • Avoid contact with skin, eyes, and clothing. In case of accidental contact, immediately follow the first-aid measures outlined below.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.[7]

4. First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[6] Seek medical advice if irritation persists.[6]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • If Swallowed: Do NOT induce vomiting.[7] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

5. Spill Management:

  • Evacuate the area and ensure adequate ventilation.

  • Wear full PPE, including respiratory protection.

  • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • For large spills, contact your institution's environmental health and safety department immediately.

6. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the compound and any contaminated materials (e.g., gloves, absorbent materials) in a designated, labeled, and sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

  • One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

III. Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

start Start: Receive Chemical inspect Inspect Package for Damage start->inspect unpack Unpack in Fume Hood with PPE inspect->unpack store Store in a Cool, Dry, Ventilated Area unpack->store handle Handle in Fume Hood with Full PPE store->handle spill Spill Occurs handle->spill use Use in Experiment handle->use exposure Exposure Occurs handle->exposure spill_response Execute Spill Response Protocol spill->spill_response spill_response->handle waste Collect Waste in Labeled Container use->waste dispose Dispose as Hazardous Waste waste->dispose end End dispose->end first_aid Administer First Aid first_aid->handle exposure->first_aid

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyloxazole-4-carbonitrile
Reactant of Route 2
2-Cyclopropyloxazole-4-carbonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。